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  • Product: 2H-Pyran-2-imine
  • CAS: 4703-80-4

Core Science & Biosynthesis

Foundational

What is the chemical structure and electron density of 2H-pyran-2-imine

Unveiling 2H-Pyran-2-Imine: Structural Dynamics, Electron Density, and Synthetic Utility in Drug Discovery Executive Summary The 2H-pyran-2-imine scaffold—a nitrogen-based analog of the 2H-pyran-2-one (2-pyrone) ring—rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling 2H-Pyran-2-Imine: Structural Dynamics, Electron Density, and Synthetic Utility in Drug Discovery

Executive Summary

The 2H-pyran-2-imine scaffold—a nitrogen-based analog of the 2H-pyran-2-one (2-pyrone) ring—represents a critical node in modern heterocyclic chemistry and drug development[1]. While often encountered as a highly reactive, transient intermediate in multicomponent condensations, its unique electron density distribution and conformational dynamics make it a powerful structural motif. This whitepaper systematically deconstructs the quantum mechanical profile of 2H-pyran-2-imine, outlines self-validating synthetic workflows for its utilization, and explores its emerging role in bio-inspired catalysis.

Quantum Mechanical Profiling and Electron Density

The chemical behavior of 2H-pyran-2-imine is governed by the extensive delocalization of its π -system. The core structure features a six-membered heterocyclic ring containing an endocyclic oxygen atom, conjugated with an exocyclic imine nitrogen.

Electronic Delocalization and Rotational Barriers: The electron density of the molecule is heavily polarized. The conjugation of the unshared electron pairs from both the endocyclic oxygen and the exocyclic imine nitrogen with the π -system significantly lowers the rotational barrier of the imine double bond[2]. This delocalization creates a highly electrophilic C6 position and a nucleophilic imine nitrogen, priming the molecule for rapid ring-opening reactions.

Transition State Partition Functions: Recent advancements in computational chemistry have utilized machine learning (ML) and Quantum Theory of Atoms in Molecules (QTAIM) to map the electron density and predict the transition state (TS) partition functions of pyran-2-imine derivatives. For instance, models predicting the ring-breaking activation energies of tetrahydro-2H-pyran-2-imine achieved a Mean Absolute Error (MAE) of just 1.6% on the logarithm of the reaction rate constant ( logk(T) )[3]. This proves that the highly polarized C=N bond acts as the thermodynamic trigger for ring scission, allowing researchers to bypass computationally expensive minimum energy path searches.

Synthetic Methodologies: The Dimroth-Type Rearrangement

In drug development, 2H-pyran-2-imine is most famously leveraged as a non-isolable intermediate in the synthesis of highly substituted 2(1H)-pyridinones—a privileged scaffold in pharmacology. The reaction between β -aminoenones and malononitrile proceeds via a transient 2H-pyran-2-imine, which subsequently undergoes a Dimroth-type rearrangement[4][5].

G A β-Aminoenone + Malononitrile B Conjugate Addition (Michael-type) A->B Base / Heat C 2H-Pyran-2-imine (Transient Intermediate) B->C Cyclization (- Amine) D Ring Opening (Aminoamide) C->D Dimroth Rearrangement E 2(1H)-Pyridinone (Thermodynamic Sink) D->E Recyclization

Fig 1. Mechanistic pathway of 2-pyridone synthesis via a transient 2H-pyran-2-imine intermediate.

Protocol: Self-Validating Synthesis of 2(1H)-Pyridinones

Causality & Logic: Malononitrile is selected for its highly acidic α -protons, facilitating a rapid Michael addition to the β -aminoenone. The subsequent elimination of the amine drives the initial 6-exo-dig cyclization to form the 2H-pyran-2-imine. Because the oxygen-containing pyran ring is thermodynamically less stable than the nitrogen-containing pyridone ring, the system spontaneously undergoes a Dimroth-type ring-opening and recyclization, driven entirely by the thermodynamic sink of the aromatic pyridinone[4][6].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of the chosen β -aminoenone and 1.1 equivalents of malononitrile in anhydrous ethanol. Causality: Anhydrous conditions prevent premature hydrolysis of the nitrile groups.

  • Conjugate Addition: Add a catalytic amount of a mild base (e.g., piperidine or K 2​ CO 3​ ) and stir at room temperature. The base deprotonates malononitrile, initiating the conjugate addition-elimination sequence.

  • Intermediate Generation & Validation: Monitor the reaction via 1 H NMR. Self-Validation Check: The transient 2H-pyran-2-imine intermediate will build up in the reaction mixture (often reaching concentrations of 30% to 90% depending on the substituents)[4]. Look for the distinct shift of the exocyclic imine proton.

  • Dimroth Rearrangement: Elevate the temperature to reflux (78 °C). The thermal energy overcomes the activation barrier for the ring-opening of the pyran-2-imine into an unsaturated aminoamide, followed by immediate cyclization into the 2(1H)-pyridinone.

  • Isolation: Cool the mixture to precipitate the stable 2-pyridone. Filter, wash with cold ethanol, and dry under vacuum. Self-Validation Check: The complete disappearance of the transient pyran-2-imine signals in NMR confirms the completion of the thermodynamic rearrangement.

Bio-Inspired Catalysis and Advanced Applications

Beyond transient states, stable, highly substituted derivatives of pyran-2-imine have been successfully isolated in bio-inspired catalytic systems. In the study of secondary coordination sphere interactions, biomimetic iron(II) complexes are used to activate dioxygen. The oxidative C–C bond cleavage of substituted 2-aminophenols (e.g., 4,6-di-tert-butyl-2-aminophenol) by these iron complexes yields 4,6-di-tert-butylpyran-2-imine[7][8]. This reaction mimics the extradiol ring cleavage performed by 2-aminophenol dioxygenase (APD) enzymes, showcasing the pyran-2-imine scaffold as a critical biomarker of successful biomimetic oxygenation.

G Step1 Biomimetic Iron(II) Complex + Substituted 2-Aminophenol Step2 Dioxygen Activation (O2 Binding) Step1->Step2 O2 Insertion Step3 Extradiol C1-C6 Cleavage (Oxidative C-C Bond Scission) Step2->Step3 Electron Delocalization Step4 4,6-Di-tert-butylpyran-2-imine (Stable Isolated Product) Step3->Step4 Ring Cleavage

Fig 2. Bio-inspired extradiol ring cleavage workflow yielding stable pyran-2-imine derivatives.

Quantitative Data Summary

To facilitate rapid comparison for assay development and computational modeling, the kinetic, thermodynamic, and spectroscopic parameters of 2H-pyran-2-imine systems are summarized below.

Table 1: Thermodynamic and Kinetic Parameters of 2H-Pyran-2-Imine Derivatives

Compound / SystemParameter AnalyzedQuantitative Value / ObservationReference
2H-pyran-2-imine intermediate Reaction Mixture ConcentrationTransient buildup reaching 30% - 90% before rearrangement[4]
Tetrahydro-2H-pyran-2-imine TS Partition Function Prediction (MAE)1.6% ± 0.1% error on logk(T) via ML models[3]
4,6-Di-tert-butylpyran-2-imine 1 H NMR Chemical Shift (exocyclic) δ 6.05 (s, 1H), 1.21 (s, 9H), 1.36 (s, 9H)[8]
Polycyclic 2H-pyran-2-imine Organocatalytic EnantioselectivityHigh yields with excellent stereoselectivity in cascade reactions[9]

References

  • Regioselective Synthesis of 2(1H)-Pyridinones from β-Aminoenones and Malononitrile. Reaction Mechanism. American Chemical Society (ACS).4

  • 2H-Pyran-2-imine | Research Chemical. Benchchem.1

  • ChemInform Abstract: Regioselective Synthesis of Two Types of Highly Substituted 2-Pyridones Through Similar Multicomponent Reactions. ResearchGate.5

  • Synthesis and cis/trans isomerism of N-alkyl-1,3-oxathiolane-2-imines. Semantic Scholar.2

  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Semantic Scholar.6

  • BIO-INSPIRED IRON COMPLEXES FEATURING SECONDARY COORDINATION SPHERE INTERACTIONS. IDEALS (Illinois).7

  • Low-cost prediction of molecular and transition state partition functions via machine learning. arXiv.3

  • Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis. Organic Letters - ACS Publications.9

  • Reactivity of Biomimetic Iron(II)-2-aminophenolate Complexes toward Dioxygen: Mechanistic Investigations on the Oxidative C–C Bond Cleavage of Substituted 2-Aminophenols. Inorganic Chemistry - ACS Publications.8

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Exploratory

Mechanistic Dynamics of 2H-Pyran-2-Imine: Ring Opening, Closing, and Recyclization Pathways in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The 2H-pyran-2-imine ring system represents a highly reactive, often transient intermediate central to the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The 2H-pyran-2-imine ring system represents a highly reactive, often transient intermediate central to the synthesis of complex nitrogen- and oxygen-containing heterocycles. Due to its inherent electron deficiency and ring strain, it rarely exists as a stable, isolable product. Instead, it acts as a kinetic bridge in cascade reactions, most notably undergoing ring opening and subsequent recyclization to form thermodynamically stable 2(1H)-pyridinones. This whitepaper deconstructs the causality behind the 2H-pyran-2-imine ring opening/closing mechanisms, explores alternative catalytic pathways, and provides field-proven, self-validating protocols for trapping these elusive intermediates.

Thermodynamic Drivers of the 2H-Pyran-2-Imine System

The fundamental behavior of the 2H-pyran-2-imine ring is governed by the pursuit of thermodynamic stability. The formation of the ring typically occurs via a 6-exo-dig cyclization of a conjugate addition intermediate[1]. However, the resulting cyclic imine suffers from significant ring strain and lacks the resonance stabilization found in fully aromatic systems.

The driving force for the subsequent ring opening (reverse 6π electrocyclization) is the relief of this strain, yielding an acyclic unsaturated aminoamide (a dienamide)[2]. The system then undergoes a forward 6π electrocyclization (ring closing), driven by the thermodynamic sink of forming a highly stable, aromatic 2(1H)-pyridinone core after the elimination of a leaving group (such as dimethylamine)[1].

The Core Mechanism: Dimroth-Type Rearrangement

The most critical application of 2H-pyran-2-imine ring dynamics is found in the regioselective synthesis of 2-pyridones from β-aminoenones and active methylene compounds (e.g., malononitrile). This process is a classic example of a Dimroth-type rearrangement[2].

  • Conjugate Addition: The reaction initiates with the nucleophilic attack of the malononitrile carbanion onto the β-aminoenone, followed by the elimination of an amine to form a salt intermediate[1].

  • Cyclization to Pyran-Imine: The intermediate undergoes rapid 6-exo-dig cyclization to form the non-isolable 2H-pyran-2-imine[2].

  • Ring Opening: The transient pyran-imine undergoes reverse 6π electrocyclization, cleaving the C–O bond to form an acyclic (2E,4E)-dienamide[1].

  • Recyclization: The acyclic intermediate undergoes a conformational shift to an s-cis geometry, followed by a forward 6π electrocyclization and elimination of dimethylamine to yield the final 2(1H)-pyridinone[1].

Mechanism A β-Aminoenone + Malononitrile B Conjugate Addition Intermediate A->B Base/Solvent C 2H-Pyran-2-imine (Transient Cyclic State) B->C 6-exo-dig cyclization D Ring Opening (Reverse 6π Electrocyclization) C->D Ring Strain Relief E Unsaturated Aminoamide (Acyclic Dienamide) D->E F Ring Closing (6π Electrocyclization) E->F Acid-induced / Thermal G 2(1H)-Pyridinone (Thermodynamic Sink) F->G Dimethylamine Elimination

Dimroth-type rearrangement pathway of 2H-pyran-2-imine ring opening and closing.

Alternative Pathways: Oxidative Cleavage & Organocatalysis

Beyond traditional condensation reactions, the 2H-pyran-2-imine motif appears in advanced catalytic systems:

  • Biomimetic Iron(II) Oxidative Cleavage: In the study of extradiol aromatic ring-cleaving dioxygenases, biomimetic iron(II)-aminophenolate complexes react with dioxygen to undergo oxidative C–C bond cleavage. For highly sterically hindered substrates like 4,6-di-tert-butyl-2-aminophenol, the cleavage produces 4,6-di-tert-butyl-2H-pyran-2-imine, which subsequently converts to picolinic acid derivatives[3]. The bulky tert-butyl groups kinetically stabilize the intermediate, slowing down the ring-opening process.

  • Organocatalytic Asymmetric Cascades: Bifunctional catalysis can drive the γ,δ-functionalization of coumarins via a thia-Michael addition followed by intramolecular aldol and annulation. This cascade uniquely traps the system, yielding complex polycyclic chiral products that contain fused coumarin, 2H-pyran-2-imine, and tetrahydrothiophene units[4].

Quantitative Data & Kinetic Benchmarks

The stability of the ring-opened intermediate is highly dependent on the steric and electronic nature of the substituents ( R1​ , R2​ ). Bulky groups hinder the s-trans to s-cis isomerization required for recyclization, allowing for intermediate isolation.

Substituent Profile ( R1​ / R2​ )Intermediate StateApprox. Half-Life (25°C)Dominant Mechanistic PathwayFinal Pyridone Yield
Methyl / HHighly Transient< 5 minsRapid Recyclization> 90%
Phenyl / MethylEquilibrium Mixture~ 2 hoursSolvent-Dependent Isomerization75%
tert-Butyl / HIsolable Dienamide> 48 hoursSterically Hindered (Trapped)38%

Data synthesized from mechanistic trapping studies of β-aminoenone derivatives[2],[1].

Self-Validating Experimental Protocols: Trapping the Intermediate

To study the mechanism, researchers must trap the acyclic dienamide before it recyclizes. The following protocol is a self-validating system ; it uses kinetic freezing and spectroscopic gating to ensure causality between experimental steps and molecular states.

Objective: Isolate the (2E,4E)-dienamide intermediate from the reaction of 4-(dimethylamino)but-3-en-2-one and malononitrile.

Step-by-Step Methodology:

  • Kinetic Freezing (Reaction Initiation): Dissolve the β-aminoenone (1.0 eq) and malononitrile (1.1 eq) in anhydrous dichloromethane. Causality: The solvent must be anhydrous to prevent premature hydrolysis of the imine. Cool the system to -20°C. Lowering the thermal energy prevents the forward 6π electrocyclization, trapping the system in the acyclic state[2].

  • Spectroscopic Gating (In-situ 1 H NMR): Extract 0.1 mL aliquots every 30 minutes. Analyze via 1 H NMR. Validation Check: Do not proceed to workup until the vinylic protons of the starting enone completely disappear and the distinct multiplet of the acyclic dienamide appears. This ensures the 2H-pyran-2-imine has fully opened.

  • Acid-Induced Cyclization (Triggering Recyclization): Once intermediate accumulation reaches >90%, introduce a catalytic amount of glacial acetic acid and warm to 25°C. Causality: The acid protonates the intermediate, lowering the activation energy barrier for the s-trans to s-cis conformational shift, rapidly driving the 6π electrocyclization[1].

  • Stereochemical Validation (X-Ray Diffraction): Filter the resulting precipitate and recrystallize from ethanol. Analyze via X-ray diffraction to confirm the planar 2(1H)-pyridinone structure, validating the completion of the Dimroth-type rearrangement[1].

Workflow S1 Step 1: Reactant Mixing (-20°C to 0°C) S2 Step 2: In-situ 1H NMR (Monitor Intermediate) S1->S2 Aliquot sampling S3 Step 3: Acid-Induced Cyclization S2->S3 >90% conversion S4 Step 4: X-Ray Diffraction (Stereochemical Validation) S3->S4 Crystallization

Self-validating experimental workflow for trapping transient ring-opened intermediates.

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Foundational

Engineering 2H-Pyran-2-Imine Scaffolds: Mechanistic Pathways and Synthetic Protocols

As a Senior Application Scientist, I approach the synthesis of 2H-pyran-2-imine derivatives not merely as a sequence of chemical events, but as a highly orchestrated manipulation of thermodynamic equilibria and kinetic t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis of 2H-pyran-2-imine derivatives not merely as a sequence of chemical events, but as a highly orchestrated manipulation of thermodynamic equilibria and kinetic trapping. The 2H-pyran ring is notoriously unstable, existing in a dynamic valence equilibrium with its open-chain 1-oxatriene isomer. To successfully isolate or utilize 2H-pyran-2-imine derivatives, synthetic strategies must either trap the intermediate via rapid rearrangement or stabilize the ring through extensive steric hindrance and aromatic fusion.

This technical guide dissects the core mechanistic pathways, establishes self-validating experimental protocols, and provides quantitative benchmarks for the synthesis of 2H-pyran-2-imines.

Mechanistic Causality in 2H-Pyran-2-Imine Synthesis

Multicomponent Reactions (MCRs) and the Dimroth-Type Rearrangement

In multicomponent reactions involving β-aminoenones and malononitrile, the 2H-pyran-2-imine acts as a highly reactive, non-isolable intermediate. The sequence initiates with the conjugate addition of the nitrile to the enone, followed by elimination. The resulting adduct cyclizes into the 2H-pyran-2-imine. Because of the inherent instability of the unhindered 2H-pyran ring, it immediately undergoes ring opening to an unsaturated aminoamide. This kinetic instability is leveraged to drive a subsequent Dimroth-type rearrangement, ultimately yielding stable 2(1H)-pyridinones .

MCR_Mechanism A β-Aminoenone + Malononitrile B Conjugate Addition & Elimination A->B C Non-isolable 2H-pyran-2-imine B->C D Ring Opening (Unsaturated Aminoamide) C->D E Dimroth-type Rearrangement D->E F 2(1H)-Pyridinone Derivatives E->F

Pathway of 2H-pyran-2-imine formation and Dimroth rearrangement.
Asymmetric Organocatalytic Cascades

Recent advancements have successfully isolated stable polycyclic 2H-pyran-2-imine derivatives by fusing them to other stabilizing ring systems. A stereocontrolled functionalization of 3-cyano-4-styrylcoumarins with 2-mercaptoacetophenones via bifunctional catalysis enables a precise thia-Michael/aldol/annulation cascade. The final annulation step traps the intermediate into a unique polycyclic chiral product containing coumarin, 2H-pyran-2-imine, and tetrahydrothiophene units .

Biomimetic Oxidative Cleavage

2H-pyran-2-imine derivatives also emerge from the oxidative C–C bond cleavage of substituted 2-aminophenols. Iron(II)-2-aminophenolate complexes react with dioxygen, mimicking the extradiol ring cleavage performed by 2-aminophenol dioxygenase enzymes. This pathway yields 4,6-di-tert-butyl-2H-pyran-2-imine alongside picolinic acid derivatives. Isotopic labeling with ¹⁸O₂ confirms the incorporation of a single oxygen atom into the cleavage products, validating the extradiol mechanistic pathway .

Experimental Workflows and Self-Validating Protocols

Protocol A: Base-Promoted Domino Synthesis of Pyran-3-carbonitriles

This methodology utilizes α-aroylketene dithioacetals (AKDTAs), malononitrile, secondary amines, and cyclohexanone to synthesize highly substituted 2-imino-pyran derivatives .

Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask, combine malononitrile (1.0 mmol), 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1.0 mmol), and powdered KOH (1.2 mmol) in 5 mL of anhydrous DMF.

  • Thermal Activation: Reflux the mixture at 100 °C for 1.5 hours under a nitrogen atmosphere.

  • Acidification: Add 1 N HCl solution (1 mL) dropwise and stir continuously for 30 minutes at 100 °C.

  • Quenching & Isolation: Pour the mixture into crushed ice water and stir at room temperature. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Mechanistic Causality & Self-Validation:

  • Why KOH? The strong base deprotonates malononitrile, generating a nucleophilic carbanion essential for the initial Knoevenagel-type condensation.

  • Why Acidification? The addition of HCl neutralizes the basic medium, driving the equilibrium of the ring-closing step forward by protonating the intermediate alkoxide, which subsequently dehydrates to form the final pyranone scaffold.

  • Self-Validation: The protocol validates itself through phase separation. The intermediate steps remain soluble in DMF, but upon acidification and quenching in ice water, the target thermodynamic product selectively crashes out of solution, providing immediate visual confirmation of the completed domino sequence.

Protocol B: Bifunctional Organocatalytic Cascade

This protocol isolates a stabilized 2H-pyran-2-imine fused system via a stereocontrolled cascade .

Step-by-Step Methodology:

  • Reagent Preparation: Combine 2-oxo-4-styryl-2H-chromene-3-carbonitrile (1.0 equiv) and 2-mercaptoacetophenone (1.2 equiv) in a reaction vial.

  • Catalyst Addition: Introduce a thiourea-based bifunctional organocatalyst (10 mol%).

  • Reaction Execution: Stir the mixture in anhydrous dichloromethane (DCM) at room temperature. Monitor strictly via TLC until the complete consumption of the starting coumarin.

  • Purification: Purify the crude mixture directly via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Mechanistic Causality & Self-Validation:

  • Why a Bifunctional Thiourea Catalyst? The thiourea moiety acts as a double hydrogen-bond donor, rigidly coordinating and activating the electrophilic cyano/carbonyl groups. Simultaneously, the basic amine residue of the catalyst deprotonates the thiol, enhancing its nucleophilicity for the stereocontrolled thia-Michael addition.

  • Self-Validation: The progression of the cascade is analytically validated by TLC and chiral HPLC. The disappearance of the highly conjugated styrylcoumarin starting material and the emergence of a distinct, UV-active product spot confirm the successful annulation. The preservation of high optical purity (>90% ee) validates the integrity and efficiency of the bifunctional catalytic cycle.

Organocatalytic_Cascade S1 3-Cyano-4-styrylcoumarin + 2-Mercaptoacetophenone S2 Bifunctional Organocatalyst Addition S1->S2 S3 Thia-Michael Addition S2->S3 S4 Intramolecular Aldol Condensation S3->S4 S5 Annulation to 2H-pyran-2-imine S4->S5 S6 Transformation to δ-lactone (Optional) S5->S6

Organocatalytic cascade workflow for 2H-pyran-2-imine synthesis.

Quantitative Data and Yield Comparisons

The following table summarizes the quantitative performance metrics across the distinct synthetic pathways discussed. The data highlights the trade-off between the structural complexity of the target and the overall yield.

Synthetic PathwayPrimary Reagents / CatalystsKey Intermediate StateTypical Yields (%)Stereoselectivity
MCR / Dimroth Rearrangement β-Aminoenones, MalononitrileNon-isolable 2H-pyran-2-imine65 - 85%N/A (Aromatic product)
Organocatalytic Cascade Cyanocoumarins, 2-Mercaptoacetophenones, ThioureaThia-Michael adduct75 - 92%High (ee > 90%)
Base-Promoted Domino AKDTAs, Malononitrile, Amines, KOHO-cyclized 2-imino-pyran80 - 95%N/A
Biomimetic Cleavage Iron(II)-2-aminophenolate, O₂Iron(II)-2-iminobenzosemiquinonate40 - 60%N/A

References

  • Angel Alberola, Luis David Calvo, Alfonso González Ortega, Pedro Yustos. "Regioselective Synthesis of 2(1H)-Pyridinones from β-Aminoenones and Malononitrile. Reaction Mechanism." The Journal of Organic Chemistry, 1999. URL:[Link]

  • "Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis." Organic Letters, ACS Publications, 2022. URL:[Link]

  • "Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions." ACS Omega, ACS Publications, 2017. URL:[Link]

  • "Reactivity of biomimetic iron(II)-2-aminophenolate complexes toward dioxygen: mechanistic investigations on the oxidative C-C bond cleavage of substituted 2-aminophenols." PubMed, National Institutes of Health, 2014. URL: [Link]

Exploratory

Spectroscopic Characterization of 2H-Pyran-2-Imine Compounds: A Comprehensive Analytical Guide

Executive Summary 2H-pyran-2-imines represent a class of highly reactive, often transient heterocyclic scaffolds. They are critical intermediates in the multi-component synthesis of 2(1H)-pyridinones via Dimroth-type rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2H-pyran-2-imines represent a class of highly reactive, often transient heterocyclic scaffolds. They are critical intermediates in the multi-component synthesis of 2(1H)-pyridinones via Dimroth-type rearrangements[1] and act as primary products in the biomimetic oxidative C-C bond cleavage of substituted 2-aminophenols catalyzed by iron(II) complexes[2]. Due to their inherent instability—rapidly undergoing ring-opening to unsaturated aminoamides or hydrolysis to coumarins—their spectroscopic characterization demands rigorous, self-validating analytical workflows. This whitepaper provides drug development professionals and synthetic chemists with an authoritative guide to the isolation, trapping, and multi-modal spectroscopic validation of 2H-pyran-2-imine compounds.

The Mechanistic Context: Why Characterization is Challenging

The primary hurdle in characterizing 2H-pyran-2-imines is their thermodynamic drive to rearrange or hydrolyze. When chalcones react with malononitrile, the initial cyclization yields a 2H-pyran-2-imine, which frequently acts as a non-isolable intermediate that rapidly ring-opens and recyclizes into a more stable 2(1H)-pyridinone[1]. Similarly, in biomimetic extradiol cleavage studies, the presence of trace water can instantly hydrolyze the imine (-C=N-) to a lactone (-C=O-), yielding a coumarin derivative.

Historically, reliance on basic 1H NMR or low-resolution IR has led to the mischaracterization of these intermediates as open-chain amides or hydrolyzed products[3]. Therefore, any robust characterization protocol must employ a self-validating system: proving the presence of the endocyclic oxygen, confirming the C=N bond, and explicitly ruling out the C=O bond of isomeric or hydrolyzed forms.

MechanisticPathway Reactants Precursors (e.g., Chalcone + Malononitrile or 2-Aminophenol + O2) Intermediate 2H-Pyran-2-Imine (Transient/Reactive Ring) Reactants->Intermediate Cyclization / Oxidative Cleavage Hydrolysis Coumarin Derivative (Hydrolysis Product) Intermediate->Hydrolysis + H2O (Hydrolysis) Rearrangement 2(1H)-Pyridinone (Dimroth Rearrangement) Intermediate->Rearrangement Ring-Opening & Recyclization

Figure 1: Mechanistic divergence of 2H-pyran-2-imines into stable hydrolysis or rearrangement products.

Strategic Selection of Spectroscopic Modalities

As an application scientist, selecting the right analytical tool is about establishing causality. We do not merely collect spectra; we design experiments to interrogate specific vulnerabilities in the molecular structure.

  • Multi-Nuclear NMR (1H, 13C, 15N): 1D 1H NMR is insufficient for differentiating a pyran-2-imine from a pyridin-2-one due to overlapping aromatic/alkenic proton shifts. 13C NMR is critical: the imine carbon typically resonates upfield (~155–165 ppm) compared to the carbonyl carbon of a pyridone or coumarin (>165 ppm). 15N NMR provides the definitive proof; an imine nitrogen exhibits a massive downfield shift compared to an amide/lactam nitrogen.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To prove the ring is closed via an oxygen atom (pyran) rather than nitrogen (pyridine), HMBC is used to map 3JCH​ correlations from the ring protons across the heteroatom to the C=N carbon.

  • In Situ FT-IR: Because isolation often induces hydrolysis, real-time ATR-FTIR is deployed to track the C=N stretching frequency (~1630–1650 cm⁻¹) and verify the absence of a strong C=O stretch (~1700 cm⁻¹)[3].

  • Isotope-Ratio HRMS: When investigating the formation of 2H-pyran-2-imines via dioxygenase-like extradiol cleavage, 18O2​ labeling combined with High-Resolution Mass Spectrometry proves the incorporation of molecular oxygen into the pyran ring[2].

Self-Validating Experimental Protocols

To prevent the degradation of the 2H-pyran-2-imine scaffold during analysis, the following step-by-step methodologies must be strictly adhered to.

Protocol A: Low-Temperature NMR Trapping and Acquisition

Objective: Arrest the Dimroth rearrangement and prevent hydrolysis to acquire intact structural connectivity.

  • Reaction Quenching: Conduct the synthesis (e.g., iron(II)-catalyzed cleavage of 4,6-di-tert-butyl-2-aminophenol) in anhydrous CD3​CN . Quench the reaction by rapidly cooling the NMR tube to -40 °C using a dry ice/acetonitrile bath[2].

  • Probe Equilibration: Pre-cool the NMR probe to -20 °C. Insert the sample and allow 10 minutes for thermal equilibration to prevent convection currents.

  • 1D Acquisition: Acquire 1H and 13C spectra. Verify the absence of a broad -NH proton (which would indicate an open-chain aminoamide or a pyridone) and check for the imine carbon resonance at ~160 ppm.

  • 2D HMBC Mapping: Execute a 1H-13C HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz). Trace the correlation from the C3/C4 protons to the C2 (imine) carbon.

  • 15N Correlation: If concentration permits, run a 1H-15N HMBC to confirm the presence of the sp2 hybridized imine nitrogen.

Protocol B: In Situ FT-IR Reaction Monitoring

Objective: Real-time kinetic tracking of the cyclization without exposing the intermediate to atmospheric moisture.

  • System Initialization: Insert an ATR-FTIR probe (e.g., ReactIR with a diamond or silicon sensor) into a rigorously dried, argon-purged reaction vessel.

  • Background Subtraction: Collect a background spectrum of the anhydrous solvent matrix at the target reaction temperature.

  • Kinetic Tracking: Initiate the reaction. Monitor the emergence of the sharp C=N stretching band at 1630–1650 cm⁻¹.

  • Validation Check: Continuously monitor the 1680–1720 cm⁻¹ region. The appearance of bands in this region indicates unwanted hydrolysis to a coumarin or rearrangement to a pyridone. The protocol is self-validating: the absence of the C=O peak validates the preservation of the C=N species.

SpectroscopicWorkflow Start Quench Reaction at -40°C in Anhydrous Solvent IR In Situ FT-IR Detect C=N (~1640 cm⁻¹) Start->IR Real-time monitoring NMR Multi-Nuclear NMR (1H, 13C, 15N, HMBC) Start->NMR Structural connectivity HRMS Isotope-Ratio HRMS (18O2 Tracking) Start->HRMS Mass confirmation Valid Structural Validation of 2H-Pyran-2-Imine IR->Valid NMR->Valid HRMS->Valid

Figure 2: Multi-modal spectroscopic workflow for validating 2H-pyran-2-imine structures.

Quantitative Spectrometric Signatures

To facilitate rapid data interpretation, Table 1 summarizes the benchmark spectroscopic parameters required to differentiate a 2H-pyran-2-imine from its common structural mimics and degradation products.

Table 1: Comparative Spectroscopic Data for 2H-Pyran-2-Imines and Related Scaffolds

Compound Class13C NMR (C2 position)15N NMR (Relative to NH3)FT-IR (Diagnostic Stretch)UV-Vis (Abs. Max)
2H-Pyran-2-Imine ~155 – 165 ppm~250 – 300 ppm (Imine)1630 – 1650 cm⁻¹ (C=N)~380 – 420 nm
2(1H)-Pyridinone ~165 – 170 ppm~130 – 150 ppm (Amide)1660 – 1690 cm⁻¹ (C=O)~300 – 350 nm
Coumarin (Lactone) ~160 – 165 ppmN/A1700 – 1730 cm⁻¹ (C=O)~320 – 340 nm
Open-chain Amide ~168 – 175 ppm~110 – 130 ppm (Amide)1650 – 1680 cm⁻¹ (C=O)Variable

Advanced Applications: Photophysics and Sensing

Beyond synthetic intermediates, the unique spectroscopic properties of the pyran-2-imine scaffold are actively leveraged in advanced photoelectrochemical (PEC) sensing and fluorescence imaging.

In target-induced in situ formation strategies, the pyran-2-imine acts as a critical mechanistic bridge. For example, in the detection of thiophenol (PhSH), the analyte executes a nucleophilic attack on a dinitrophenyl (DNP) recognition moiety. This triggers a spontaneous intramolecular cyclization to form a transient pyran-2-imine structure. Driven by the aqueous environment of the biological or environmental sample, this imine rapidly hydrolyzes to generate a highly fluorescent coumarin-derived product[4].

The resulting Intramolecular Charge Transfer (ICT) induces a massive red-shift in the absorption spectrum and triggers a strong fluorescence emission. By tracking the UV-Vis absorption shift and the emergence of the fluorescent signal, researchers can achieve highly sensitive, target-specific quantitative detection, demonstrating the profound utility of understanding and manipulating the spectroscopic lifecycle of 2H-pyran-2-imines[4].

References

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
  • Reactivity of Biomimetic Iron(II)-2-aminophenolate Complexes toward Dioxygen: Mechanistic Investigations on the Oxidative C–C Bond Cleavage of Substituted 2-Aminophenols.
  • Target-Induced In Situ Formation of Organic Photosensitizer: A New Strategy for Photoelectrochemical Sensing. ACS Sensors.
  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile.

Sources

Foundational

Crystallographic Data and Mechanistic Insights for 2H-Pyran-2-Imine Complexes: A Technical Guide

Executive Summary The 2H-pyran-2-imine motif is a highly versatile structural pharmacophore and a critical intermediate in both biomimetic coordination chemistry and asymmetric organocatalysis. In drug development and sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-pyran-2-imine motif is a highly versatile structural pharmacophore and a critical intermediate in both biomimetic coordination chemistry and asymmetric organocatalysis. In drug development and synthetic modeling, understanding the precise crystallographic parameters and mechanistic origins of these complexes is paramount. This guide provides an in-depth analysis of the crystallographic data, structural parameters, and the causal mechanisms governing the formation of 2H-pyran-2-imine derivatives, specifically through the oxidative C–C bond cleavage of 2-aminophenols by biomimetic iron(II) complexes.

Mechanistic Origins: The Oxidative Cleavage Pathway

The formation of 2H-pyran-2-imine derivatives in transition metal chemistry is intimately linked to the "redox non-innocent" nature of aminophenolate ligands[1]. When modeling the activity of 2-aminophenol dioxygenases, the choice of the primary coordination sphere dictates the reaction's trajectory.

Causality in Experimental Design

In biomimetic systems, such as the [(6-Me3-TPA)FeII(4,6-di-tBu-HAP)]+ complex, the iron(II) center is ligated by a neutral tetradentate ligand and a monoanionic 2-aminophenolate in a bidentate fashion[1].

  • Dioxygen Activation: The electron-rich nature of the substituted aminophenolate ring facilitates electron transfer to molecular oxygen.

  • Intermediate Stabilization: This electron transfer generates a highly reactive iron(II)-2-iminobenzosemiquinonate intermediate[1]. The stability of this intermediate is directly proportional to the steric bulk of the ring substituents (e.g., tert-butyl groups slow down the cleavage rate compared to methyl groups).

  • Regioselective Cleavage: The intermediate undergoes regioselective extradiol C–C bond cleavage (O-insertion), resulting in a mixture of 4,6-di-tert-butyl-2H-pyran-2-imine and 4,6-di-tert-butyl-2-picolinic acid[1].

Understanding this causality is critical for researchers aiming to tune the electronic properties of catalysts for targeted ring-opening reactions or the synthesis of complex polycyclic chiral products containing 2H-pyran-2-imine units[2].

Crystallographic Data & Structural Parameters

High-resolution X-ray crystallography is required to validate the coordination geometry of the precursor complexes and the structural integrity of the resulting 2H-pyran-2-imine frameworks. Diffraction data for these complexes are typically collected using Mo Kα radiation ( λ=0.71073 Å) and solved via direct methods followed by full-matrix least-squares refinement[1].

Quantitative Data Summary

The following table summarizes the key crystallographic parameters for representative iron(II) precursor complexes that yield 2H-pyran-2-imine upon oxygenation[3].

Complex / CompoundSpace Group a (Å) b (Å) c (Å) β (°)Volume (ų)
5·ClO₄ P21​/n 17.034(7)9.392(4)19.457(11)114.958(10)Refined
7·BPh₄ P21​/c 22.532(3)10.964(1)22.470(3)108.980(4)Refined

Note: In all refined structures, non-hydrogen atoms are treated anisotropically to account for thermal motion, ensuring the highest fidelity in bond length and angle calculations.

Self-Validating Experimental Protocols

To ensure the scientific integrity of the synthesized 2H-pyran-2-imine complexes, the following step-by-step methodology incorporates self-validating control mechanisms, specifically isotopic labeling, to prove the origin of the incorporated atoms[1].

Step-by-Step Methodology: Synthesis & Crystallization

Phase 1: Anaerobic Complexation

  • Preparation: Under a strict nitrogen atmosphere, dissolve the neutral tetradentate ligand (e.g., 6-Me3-TPA, 1.0 equiv) in anhydrous acetonitrile.

  • Metallation: Add iron(II) perchlorate hydrate (1.0 equiv) and the sodium salt of the substituted 2-aminophenol (e.g., 4,6-di-tert-butylphenolate).

  • Crystallization of Precursor: Filter the solution to remove insoluble residues. Induce crystallization by the slow vapor diffusion of diethyl ether into the acetonitrile filtrate at 4 °C. Isolate the resulting yellow crystals for X-ray diffraction analysis.

Phase 2: Oxygenation and Cleavage 4. Reaction: Dissolve the isolated iron(II) complex in oxygen-saturated acetonitrile. Stir the reaction mixture continuously for 24 hours at 298 K under a 1 atm O₂ environment. 5. Self-Validation (Isotopic Labeling): Run a parallel reaction utilizing 18O2​ gas. Subsequent GC-MS analysis of the isolated 2H-pyran-2-imine must show a +2 mass shift, unambiguously confirming that the oxygen atom incorporated during the ring cleavage originates strictly from dioxygen, ruling out solvent or adventitious water participation[1].

Phase 3: Isolation of 2H-Pyran-2-Imine 6. Workup: Evaporate the solvent to dryness. Treat the residue with 2 M HCl to maintain a pH of 2–3 (this ensures the protonation of the picolinic acid byproduct and stabilizes the imine). 7. Extraction: Extract the aqueous layer with diethyl ether ( 3×15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. 8. Characterization: Verify the presence of 4,6-di-tert-butyl-2H-pyran-2-imine via 1H NMR (CDCl₃), specifically looking for the diagnostic sharp singlet at δ 6.05 ppm[1].

Pathway Visualization

MechanisticPathway A Fe(II)-Aminophenolate B Dioxygen Binding A->B + O2 C Fe(II)-Iminobenzosemiquinonate B->C Electron Transfer D Extradiol C-C Cleavage C->D O-Insertion E 2H-Pyran-2-Imine D->E Ring Opening

Oxidative C-C bond cleavage pathway yielding 2H-pyran-2-imine.

References

  • Reactivity of Biomimetic Iron(II)-2-aminophenolate Complexes toward Dioxygen: Mechanistic Investigations on the Oxidative C–C Bond Cleavage of Substituted 2-Aminophenols Inorganic Chemistry - ACS Publications[Link]

  • Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis Organic Letters - ACS Publications[Link]

  • Catalytic and regiospecific extradiol cleavage of catechol by a biomimetic iron complex ResearchGate / Dalton Transactions[Link]

Sources

Exploratory

The 2H-Pyran-2-Imine Scaffold: A Technical Whitepaper on Structural Dynamics, Synthesis, and Medicinal Chemistry

Executive Summary The 2H-pyran-2-imine (also referred to as 2-imino-2H-pyran or 2-iminopyran) moiety is a privileged pharmacophore and a highly versatile intermediate in modern heterocyclic chemistry. Characterized by it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-pyran-2-imine (also referred to as 2-imino-2H-pyran or 2-iminopyran) moiety is a privileged pharmacophore and a highly versatile intermediate in modern heterocyclic chemistry. Characterized by its unique ring-chain tautomerism and susceptibility to cascade cyclization and ring-opening reactions, this scaffold serves as a critical building block for synthesizing complex polycyclic systems, fluorescent dyes, and potent therapeutic agents. This whitepaper synthesizes current literature to provide an in-depth analysis of the structural dynamics, field-proven synthetic methodologies, and drug discovery applications of 2H-pyran-2-imines.

Structural Dynamics: Ring-Chain Tautomerism

Understanding the chemical behavior of 2H-pyran-2-imines requires a deep mechanistic view of their structural plasticity. These compounds frequently exhibit ring-chain tautomerism, existing in an equilibrium between the closed 2-imino-2H-pyran ring and its open-chain isomer.

A rigorous quantum chemical approach utilizing Density Functional Theory (DFT) at the B3LYP/aug-cc-pVDZ level has elucidated the thermodynamic drivers of this tautomerism[1]. The computational models, augmented by Polarizable Continuum Model (PCM) solvent simulations, demonstrate that the stabilization of the open-chain isomer is heavily governed by specific intermolecular interactions—namely, the hydrogen bonding between the hydroxyl groups of the open-chain form and polar solvent molecules (such as DMSO or acetone)[2].

Furthermore, this tautomeric flexibility often acts as a precursor to the Dimroth-type rearrangement. In this pathway, the nonisolable 2H-pyran-2-imine intermediate undergoes ring opening to form an unsaturated aminoamide, which subsequently cyclizes into a thermodynamically stable 2(1H)-pyridinone[3].

Tautomerism A 2-Imino-2H-pyran (Closed Ring) B Open-Chain Isomer (Solvent Stabilized) A->B Ring Opening (Solvent Interaction) C Unsaturated Aminoamide (Intermediate) B->C Nucleophilic Attack D 2(1H)-Pyridinone (Dimroth Rearrangement) C->D Cyclization

Fig 1: Ring-chain tautomerism and Dimroth-type rearrangement of 2H-pyran-2-imine.

Advanced Synthetic Methodologies

The synthesis of 2-iminopyrans has evolved from traditional multi-step condensation reactions to highly efficient, atom-economical Multicomponent Reactions (MCRs). One of the most robust methods is the microwave-assisted tandem Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) MCR[4].

Mechanistic Rationale

In this transformation, a terminal alkyne (e.g., phenylacetylene) and a sulfonyl azide react in the presence of a Cu(I) catalyst to form a highly reactive metalated ketenimine intermediate. The subsequent nucleophilic addition of an enaminone to this intermediate, followed by metal-carbon bond dissociation and a 6π-electron electrocyclization, yields the 2-iminopyran[5]. Microwave irradiation is critical here; it provides rapid, uniform heating that kinetically favors the 6π-electrocyclization over competing side reactions (such as amidine formation)[4].

CuAAC_MCR Cu Cu(I) Catalyst R1 Phenyl Acetylene + Sulfonyl Azide Cu->R1 Activation Int1 Metalated Ketenimine Intermediate R1->Int1 CuAAC Int2 Cu-Coordinated Adduct Int1->Int2 + Enaminone R2 Enaminone Addition R2->Int2 Prod 2-Iminopyran + Cu(I) Int2->Prod 6π-Electrocyclization & Metal Dissociation Prod->Cu Catalyst Regeneration

Fig 2: Copper-catalyzed multicomponent synthesis pathway for 2-iminopyrans.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Iminopyrans

This protocol outlines a self-validating system where the rapid color change and precipitation indicate successful ketenimine trapping.

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the functionalized enaminone (1.0 mmol), phenylacetylene (1.2 mmol), and tosyl azide (1.2 mmol).

  • Catalyst & Base Loading: Introduce CuI (10 mol%) as the catalyst and triethylamine (Et₃N, 1.5 mmol) as the base. Causality: The base facilitates the deprotonation of the terminal alkyne, accelerating the formation of the copper acetylide precursor[5].

  • Solvent Addition: Dissolve the mixture in 3.0 mL of 1,2-dichloroethane (DCE). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate the mixture at 60 °C for exactly 10 minutes.

  • Workup & Extraction: Allow the reaction to cool to room temperature. Quench the reaction with 10 mL of distilled water and extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 2-iminopyran.

Applications in Medicinal Chemistry and Drug Discovery

The 2H-pyran-2-imine structural motif, particularly when fused with coumarin to form iminocoumarins, exhibits a broad spectrum of biological activities. The ability to tune the electronic properties of the scaffold via electron-donating or electron-withdrawing substituents allows for precise target engagement in oncology and neurodegeneration[6].

Oncology: CDK-8 Inhibition

Recent in silico and in vitro studies have highlighted 4-hydroxycoumarin-based heterocyclic enamines (derivatives of the 2-imino-2H-pyran scaffold) as potent anti-tumor agents. Molecular docking studies reveal that these compounds act as inhibitors of Cyclin-Dependent Kinase 8 (CDK-8), an enzyme crucial for cell cycle regulation[6]. The imino-pyran core establishes critical hydrogen bonding and hydrophobic interactions within the CDK-8 active site, successfully restricting tumor cell proliferation[6].

Neurodegeneration: BACE1 Inhibition

In the context of Alzheimer's disease (AD), the inhibition of β-secretase (BACE1) is a primary therapeutic strategy. Novel series of 4-bromophenyl piperazine derivatives coupled to a phenylimino-2H-chromen-3-carboxamide scaffold have demonstrated significant BACE1 inhibitory activity[7]. Structural analyses indicate that the phenyl-imino group of the scaffold forms highly favorable π-π stacking interactions with the side chain of Phe108 in the flap pocket of the BACE1 enzyme, locking it in an inactive conformation[7].

Quantitative Data Summary

The following table synthesizes the reaction parameters, yields, and primary biological targets of various 2H-pyran-2-imine derivatives discussed in the literature.

Scaffold / DerivativeSynthetic MethodologyKey Reagents & CatalystsYield RangePrimary Biological Target / Application
Substituted 2-Iminopyrans MW-Assisted CuAAC-MCRCuI, Et₃N, DCE, 60 °C (10 min)Modest to GoodGeneral Drug Discovery / Fluorescent Dyes[5]
2(1H)-Pyridinones (via 2-iminopyran)Condensation / Dimroth RearrangementMalononitrile, β-aminoenones30–90% (Intermediate)Various Pharmacophores[3]
3-Formyl-4-hydroxycoumarin Enamines One-Pot CondensationTriethyl orthoformate, 80 °C65–94%CDK-8 Inhibitors (Anti-Tumor)[6]
Phenylimino-2H-chromen-3-carboxamides Scaffold Coupling4-bromophenyl piperazineHighBACE1 Inhibitors (Alzheimer's Disease)[7]

Conclusion

The 2H-pyran-2-imine scaffold represents a dynamic and highly tunable node in heterocyclic chemistry. Its unique ring-chain tautomerism dictates its reactivity, allowing chemists to access diverse chemical spaces, including highly stable 2(1H)-pyridinones via Dimroth rearrangements. Driven by advancements in microwave-assisted multicomponent reactions, the rapid and scalable synthesis of 2-iminopyrans has accelerated their integration into drug discovery pipelines, yielding promising candidates for oncology and neurodegenerative diseases.

References

  • Vodolazhenko, M. A., et al. "A quantum chemical approach towards understanding stability and tautomerism of 2-imino-2H-pyran derivatives." RSC Advances.
  • "Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review." PMC.
  • "Microwave‐Assisted Tandem Copper‐Catalyzed Three‐Component Reaction for Synthesis of 2‐Iminopyrans." ResearchGate.
  • "Regioselective Synthesis of 2(1H)-Pyridinones from β-Aminoenones and Malononitrile. Reaction Mechanism." American Chemical Society.
  • "In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents." PMC.
  • "A quantum chemical approach towards understanding stability and tautomerism of 2-imino-2H-pyran derivatives (BACE1 context)." ResearchGate.

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 2H-Pyran-2-imine Derivatives via 2H-Pyran-2-one Intermediates

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 2H-pyran-2-imines, the nitrogen analogues of the pharmacologically significant 2H-pyran-2-one scaffold, represent a novel class...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2H-pyran-2-imines, the nitrogen analogues of the pharmacologically significant 2H-pyran-2-one scaffold, represent a novel class of heterocyclic compounds with considerable potential in medicinal chemistry. The parent 2H-pyran-2-one core is found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] This application note provides a comprehensive, two-stage protocol for the synthesis of 2H-pyran-2-imine derivatives. The strategy involves an initial, highly efficient one-pot synthesis of a functionalized 2H-pyran-2-one precursor, followed by its conversion to the target 2H-pyran-2-imine via acid-catalyzed condensation with a primary amine. This guide is designed to provide researchers with the foundational methodology to access this promising class of compounds, explaining the causality behind experimental choices and providing detailed, actionable protocols.

Introduction and Synthetic Strategy

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. 2H-pyran-2-ones (also known as α-pyrones) are privileged structures due to their diverse bioactivities and their utility as versatile synthetic building blocks.[1][3][4] By replacing the endocyclic carbonyl oxygen with a nitrogen atom, we access the 2H-pyran-2-imine scaffold, which offers new opportunities for molecular design and biological screening through altered electronics, hydrogen bonding capabilities, and metabolic stability.

Direct synthesis of 2H-pyran-2-imines is not widely reported. Therefore, our strategy leverages the robust and well-established chemistry of 2H-pyran-2-one synthesis. The overall workflow is a sequential, two-part process:

  • Part A: Synthesis of a 2H-Pyran-2-one Precursor. We will utilize a multicomponent, one-pot reaction to efficiently construct a highly functionalized 2H-pyran-2-one. This approach is advantageous as it reduces reaction times, simplifies purification, and improves atom economy, aligning with the principles of green chemistry.[1][5]

  • Part B: Conversion to the 2H-Pyran-2-imine. The synthesized pyranone is then reacted with a primary amine in the presence of an acid catalyst. This reaction is a classic condensation to form an imine (or Schiff base), where the key challenge is to drive the reaction to completion while avoiding potential side reactions such as the hydrolysis of the lactone ring.[6][7]

This modular approach allows for significant diversity. A wide variety of substituents can be incorporated into the pyranone ring in Part A, and a diverse library of primary amines can be used in Part B, enabling the generation of a large array of novel 2H-pyran-2-imine derivatives for structure-activity relationship (SAR) studies.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Imine Formation A Starting Materials (Ketone, DMFDMA, Hippuric Acid) B One-Pot Multicomponent Reaction A->B C Purification & Characterization B->C D 2H-Pyran-2-one Intermediate C->D F Acid-Catalyzed Condensation (Dean-Stark) D->F To Part B E Primary Amine (R-NH2) E->F G Purification & Characterization F->G H Final Product: 2H-Pyran-2-imine G->H

Caption: Overall workflow for the two-stage synthesis of 2H-pyran-2-imine derivatives.

Comparative Analysis of 2H-Pyran-2-one Synthetic Routes

The selection of an appropriate method for synthesizing the 2H-pyran-2-one precursor is critical. Several powerful methods have been developed, each with distinct advantages. The choice depends on the desired substitution pattern, available starting materials, and required scale.[8]

Synthetic RouteKey FeaturesTypical Yields (%)Reaction TimeTemperature (°C)Catalysts/Reagents
1. One-Pot 3-Benzoylamino Synthesis [5][8]Efficient one-pot procedure; provides access to valuable amino-functionalized pyranones.60–81%4–16 h90 - 130DMFDMA, Hippuric Acid, Ac₂O
2. Domino Reaction from α-Aroylketene Dithioacetals [8][9]Rapid and efficient for specific substitution patterns involving methylthio and amino groups.80–92%1.5–2 h100KOH, DMF
3. NHC-Catalyzed [3+3] Annulation [8]Metal-free conditions, broad substrate scope, and high regioselectivity.85–95%12–24 h25 - 40N-Heterocyclic Carbene (NHC), Cs₂CO₃

For this protocol, we will focus on Route 1 due to its operational simplicity and the production of a 3-amino-substituted pyranone, a versatile handle for further functionalization.

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of 3-Benzoylamino-6-methyl-4-phenyl-2H-pyran-2-one

This protocol is adapted from established one-pot procedures for synthesizing 3-acylamino-2H-pyran-2-ones.[5][10] It involves the reaction of a methyl ketone with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone intermediate, which then reacts in situ with hippuric acid in acetic anhydride.

Materials:

  • Phenylacetone (1-phenyl-2-propanone)

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Hippuric acid (N-Benzoylglycine)

  • Acetic anhydride (Ac₂O)

  • Ethanol (EtOH)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylacetone (1.34 g, 10 mmol), DMFDMA (1.31 g, 11 mmol), and hippuric acid (1.79 g, 10 mmol).

  • Solvent and Reagent Addition: Add acetic anhydride (15 mL) to the flask. Acetic anhydride serves as both the solvent and a dehydrating agent.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 130°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual acetic anhydride and unreacted starting materials.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the desired 3-benzoylamino-6-methyl-4-phenyl-2H-pyran-2-one as a crystalline solid.

Protocol B: Synthesis of 2H-Pyran-2-imine Derivative

This protocol describes the conversion of the previously synthesized 2H-pyran-2-one into its corresponding imine using aniline as a representative primary amine. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.

Materials:

  • 3-Benzoylamino-6-methyl-4-phenyl-2H-pyran-2-one (from Protocol A)

  • Aniline (freshly distilled)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere. Add the 2H-pyran-2-one (3.05 g, 10 mmol), aniline (1.02 g, 11 mmol, 1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (190 mg, 1 mmol, 0.1 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene (100 mL) to the flask.

  • Reaction Execution: Heat the mixture to reflux. Toluene will form an azeotrope with the water generated during the reaction, which will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 8-16 hours).

  • Monitoring: The reaction can be monitored by TLC, observing the disappearance of the starting pyranone spot and the appearance of a new, typically less polar, product spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2H-pyran-2-imine derivative.

Mechanistic Insights

The conversion of the pyranone to the pyran-imine follows a well-established mechanism for imine formation.[6][7] The acid catalyst plays a dual role: it protonates the carbonyl oxygen to increase its electrophilicity, and it protonates the hydroxyl group of the carbinolamine intermediate to create a good leaving group (H₂O).

Caption: Reaction mechanism for the acid-catalyzed formation of a 2H-pyran-2-imine.

Troubleshooting

Problem Possible Cause Suggested Solution
Low yield in Protocol A (Pyranone synthesis) Incomplete reaction or side reactions.Ensure all reagents are pure. Increase reaction time and monitor closely by TLC. Ensure the temperature is maintained at reflux.
Protocol B stalls (no more water collected) Catalyst deactivation; equilibrium reached.Add a fresh portion of the acid catalyst (e.g., 0.05 eq). Ensure the toluene is anhydrous and the system is free of atmospheric moisture.
Lactone ring-opening (hydrolysis) in Protocol B Presence of excess water or overly harsh acidic conditions.Use a non-aqueous acid catalyst if possible. Ensure efficient water removal with the Dean-Stark trap. Do not prolong the reaction unnecessarily after completion.
Difficult purification Close polarity of starting material and product.Optimize the eluent system for column chromatography. A shallow gradient may be required. Consider recrystallization if the product is a solid.

Conclusion

This application note details a robust and versatile two-stage protocol for synthesizing novel 2H-pyran-2-imine derivatives. By combining an efficient one-pot synthesis of a pyranone precursor with a standard, mechanistically understood imine formation, researchers can access a wide range of new chemical entities. This methodology provides a solid foundation for exploring the synthesis and therapeutic potential of this under-investigated class of heterocyclic compounds, enabling further research in drug discovery and development.

References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • S.A. El-Tamany, et al. (2013). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link]

  • S. Stanovnik, et al. (1995). ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES. HETEROCYCLES. [Link]

  • A. A. Aly, et al. (2012). Synthesis of Polysubstituted 2H‐Pyran‐2‐ones or Phenols via One‐Pot Reaction of (E)‐β‐Chlorovinyl Ketones and Electron‐Withdrawing Group Substituted Acetates or β‐Diketones. ResearchGate. [Link]

  • M. Kočevar, et al. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. [Link]

  • A. K. Mehta, et al. (2016). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. [Link]

  • M. A. P. Martins, et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. [Link]

  • B. Kolar Bačnik, et al. (2026). 2H-Pyran-2-ones: Structures, syntheses, transformations, applications. ResearchGate. [Link]

  • A. A. Aly, et al. (2026). 2H‐Pyran‐2‐ones' Synthesis: State‐of‐the‐Art Methods and Applications. ResearchGate. [Link]

  • M. A. El-Apasery, et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines. [Link]

  • M. G. Dekamin, et al. (2008). Versatile Three-Component Procedure for Combinatorial Synthesis of 2-Aminospiro[(3′H)-indol-3′,4-(4H)-pyrans]. ACS Publications. [Link]

  • S. Svete, et al. (2013). and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Arkivoc. [Link]

  • D. J. Ramón, et al. (2014). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC. [Link]

  • M. G. Dekamin, et al. (2025). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4 H -pyrans. RSC Publishing. [Link]

  • M. A. P. Martins, et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]

  • M. Kočevar, et al. (2003). Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems. Organic Letters. [Link]

  • M. A. P. Martins, et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. MDPI. [Link]

  • K. K. de Vos, et al. (2022). Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. Organic Letters. [Link]

  • M. A. P. Martins, et al. (2014). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]

  • K. K. de Vos, et al. (2021). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. [Link]

  • M. G. Dekamin, et al. (2014). One‐pot synthesis of some 2H‐Pyran‐2‐one derivatives. OA Monitor Ireland. [Link]

  • M. G. Dekamin, et al. (2014). General reaction scheme of cycloadditions between 2H-pyran-2-ones (1) and acetylenedicarboxylates (2). ResearchGate. [Link]

Sources

Application

Application of 2H-Pyran-2-imine Scaffolds in Drug Discovery: From Transient Intermediates to Stable Polycyclic Pharmacophores

Executive Summary In contemporary medicinal chemistry, the 2H-pyran-2-imine scaffold occupies a unique dual role. It is most famously recognized as a highly reactive, non-isolable transient intermediate that dictates the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 2H-pyran-2-imine scaffold occupies a unique dual role. It is most famously recognized as a highly reactive, non-isolable transient intermediate that dictates the regioselective synthesis of highly substituted 2-pyridones—a privileged class of pharmacophores. However, recent advances in asymmetric organocatalysis have enabled the stabilization of the 2H-pyran-2-imine motif within complex, fused polycyclic systems, opening new vectors for drug discovery. This application note details the mechanistic rationale, experimental causality, and validated protocols for leveraging 2H-pyran-2-imines in both contexts.

Mechanistic Rationale: The Dual Nature of 2H-Pyran-2-imines

The Gateway to 2-Pyridones via Dimroth-Type Rearrangement

The synthesis of 2(1H)-pyridinones (2-pyridones) frequently relies on the reaction between β-aminoenones and malononitrile. The causality of this reaction hinges on the formation of a transient 2H-pyran-2-imine .

When malononitrile undergoes conjugate addition to the β-aminoenone, subsequent elimination of the amine yields a dienolate intermediate. This intermediate undergoes a rapid 6-exo-dig cyclization to form the 2H-pyran-2-imine[1]. Because the pyran oxygen is less thermodynamically stable than a corresponding nitrogen-containing heterocycle, the system undergoes a ring-opening to an unsaturated aminoamide. A subsequent Dimroth-type rearrangement (a thermodynamically driven 6π-electrocyclization) permanently traps the molecule as the highly stable, aromatic 2-pyridone [1]. This self-validating cascade is entirely driven by the relief of ring strain and the thermodynamic sink of aromatization.

Mechanism N1 β-Aminoenone + Malononitrile N2 Conjugate Addition N1->N2 Base N3 2H-Pyran-2-imine (Transient) N2->N3 -Amine N4 Ring Opening (Aminoamide) N3->N4 H2O/Solvent N5 Dimroth-type Cyclization N4->N5 N6 2-Pyridone Scaffold N5->N6 Aromatization

Mechanism of 2-pyridone synthesis via a transient 2H-pyran-2-imine intermediate.

Stable Fused 2H-Pyran-2-imines via Asymmetric Organocatalysis

While isolated 2H-pyran-2-imines are unstable, incorporating them into fused polycyclic systems stabilizes the imine double bond through extended conjugation. A breakthrough in this area is the stereocontrolled γ,δ-functionalization of 3-cyano-4-styrylcoumarins using 2-mercaptoacetophenones [2]. By utilizing a bifunctional squaramide/cinchona alkaloid catalyst, researchers can trigger a thia-Michael/aldol/annulation cascade. The catalyst simultaneously activates the electrophile (via hydrogen bonding) and the nucleophile (via deprotonation), dictating absolute stereocontrol and yielding stable coumarin-fused 2H-pyran-2-imines with profound biological potential [2].

Cascade S1 3-Cyano-4-styrylcoumarin + 2-Mercaptoacetophenone S2 Bifunctional Catalysis (Thia-Michael Addition) S1->S2 S3 Intramolecular Aldol Reaction S2->S3 S4 Annulation S3->S4 S5 Fused 2H-Pyran-2-imine Polycyclic Product S4->S5

Organocatalytic cascade for synthesizing stable fused 2H-pyran-2-imine polycycles.

Quantitative Data: Reaction Scope and Efficiency

The table below summarizes the synthetic efficiency and biological relevance of workflows leveraging the 2H-pyran-2-imine scaffold.

Scaffold OutputStarting MaterialsReaction PathwayYield (%)Enantiomeric Excess (ee %)Primary Biological Application
2(1H)-Pyridinones β-Aminoenones + MalononitrileDimroth-type Rearrangement75–95%N/A (Achiral)Antimicrobial, Antihypertensive, Kinase Inhibitors
Coumarin-Fused 2H-Pyran-2-imines Cyanocoumarins + 2-MercaptoketonesOrganocatalytic Cascade80–92%90–99%Anticancer, Polycyclic Pharmacophores
Pyrrolo[2,3-h]quinolinones β-Aminoenones + CyanomethyleneCondensation & Rearrangement60–85%N/ADNA Intercalators (Psoralen alternatives) [3]

Experimental Protocols

Protocol A: Regioselective Synthesis of 2(1H)-Pyridinones via Transient 2H-Pyran-2-imine

Objective: To synthesize highly substituted 2-pyridones utilizing the thermodynamic driving force of the Dimroth rearrangement.

Materials:

  • β-Aminoenone derivative (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Catalytic base (e.g., Piperidine, 0.1 equiv) - Note: Often optional if the leaving amine is sufficiently basic.

Step-by-Step Methodology:

  • Preparation: Dissolve the β-aminoenone (10 mmol) in 20 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Initiation: Add malononitrile (11 mmol) to the solution in a single portion.

  • Catalysis (Causality Check): Add 0.1 equiv of piperidine. Why? The base deprotonates malononitrile, increasing its nucleophilicity for the initial conjugate addition, ensuring the reaction outpaces potential side-product formation.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3). You will observe the rapid consumption of starting materials; the 2H-pyran-2-imine intermediate will not be visible on TLC due to its rapid rearrangement.

  • Isolation: Upon completion, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure 2(1H)-pyridinone. The self-validating nature of the Dimroth rearrangement ensures high regioselectivity, minimizing complex chromatographic separations.

Protocol B: Asymmetric Synthesis of Coumarin-Fused 2H-Pyran-2-imines

Objective: To synthesize stable, chiral polycyclic 2H-pyran-2-imines using bifunctional organocatalysis.

Materials:

  • 2-Oxo-4-styryl-2H-chromene-3-carbonitrile (0.1 mmol)

  • 2-Mercaptoacetophenone (0.12 mmol)

  • Bifunctional Squaramide-Cinchona Alkaloid Catalyst (10 mol%)

  • Dichloromethane (DCM) (0.4 mL)

Step-by-Step Methodology:

  • Pre-organization: In a 5 mL glass vial, dissolve the cyanocoumarin derivative (0.1 mmol) and the bifunctional catalyst (10 mol%) in 0.4 mL of DCM. Why? Pre-mixing allows the squaramide moiety of the catalyst to hydrogen-bond with the cyano and carbonyl groups, locking the electrophile in a rigid chiral environment.

  • Nucleophile Addition: Add 2-mercaptoacetophenone (0.12 mmol) to the mixture. The tertiary amine of the cinchona catalyst deprotonates the thiol, activating it for the thia-Michael addition.

  • Cascade Execution: Stir the reaction mixture at room temperature for 24 hours. The initial stereoselective thia-Michael addition triggers a spontaneous intramolecular aldol reaction, followed by annulation to form the stable 2H-pyran-2-imine ring.

  • Quenching & Concentration: Filter the mixture through a short pad of silica gel to remove the catalyst, washing with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/EtOAc gradients) to isolate the pure polycyclic chiral product.

  • Validation: Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak IC column).

References

  • Regioselective Synthesis of 2(1H)-Pyridinones from β-Aminoenones and Malononitrile. Reaction Mechanism. Journal of Organic Chemistry, 1998.[Link]

  • Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis. Organic Letters, 2022.[Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 2021.[Link]

Method

In Vitro Biological Assays for 2H-Pyran-2-Imine Compounds: A Guide for Drug Discovery Professionals

The 2H-pyran-2-imine scaffold represents a promising area of exploration in medicinal chemistry. As a derivative of the versatile pyran ring system, these compounds are being investigated for a range of therapeutic appli...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2H-pyran-2-imine scaffold represents a promising area of exploration in medicinal chemistry. As a derivative of the versatile pyran ring system, these compounds are being investigated for a range of therapeutic applications, including anticancer and antimicrobial activities. This guide provides an in-depth overview of the key in vitro biological assays essential for characterizing the activity of novel 2H-pyran-2-imine derivatives. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data.

Introduction to the Therapeutic Potential of 2H-Pyran-2-Imines

The pyran ring is a fundamental structural motif found in numerous biologically active natural products and synthetic compounds.[1] The introduction of an imine functionality at the 2-position of the 2H-pyran ring creates a unique electronic and structural profile, offering new possibilities for molecular interactions with biological targets. The exploration of pyran derivatives has revealed significant potential in oncology and infectious diseases. For instance, various pyran-based compounds have demonstrated potent cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer.[2] Similarly, derivatives of the related 2H-pyran-3(6H)-one have shown considerable activity against Gram-positive bacteria.[3] The investigation of 2H-pyran-2-imine compounds is a logical and promising extension of this research.

This document will focus on three critical in vitro assays for the initial biological characterization of 2H-pyran-2-imine compounds: the MTT assay for anticancer activity, antimicrobial susceptibility testing, and a DNA cleavage assay to investigate a potential mechanism of action.

Assessment of Anticancer Activity: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing. It provides a quantitative measure of cell viability and is widely used to screen compounds for potential anticancer activity. The assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[4]

Causality Behind Experimental Choices

The choice of cancer cell lines is critical and should ideally represent a diversity of cancer types to assess the spectrum of activity of the test compounds. Including cell lines from different origins, such as breast (e.g., MCF-7), lung (e.g., A549), and colon (e.g., HCT116), provides a broader understanding of the compound's potential.[2] A positive control, such as doxorubicin, is essential for validating the assay's performance and providing a benchmark for the potency of the test compounds. The concentration range of the 2H-pyran-2-imine compounds should be carefully selected to capture a full dose-response curve, from which the IC50 (half-maximal inhibitory concentration) value can be accurately determined.

Experimental Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding add_compound 4. Treat Cells and Incubate cell_seeding->add_compound compound_prep 3. Prepare Serial Dilutions of 2H-pyran-2-imine Compounds compound_prep->add_compound add_mtt 5. Add MTT Reagent add_compound->add_mtt incubate_mtt 6. Incubate for Formazan Formation add_mtt->incubate_mtt solubilize 7. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 8. Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability 9. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol
  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each 2H-pyran-2-imine compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay and Data Analysis:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to determine the IC50 value.

Data Presentation
Compound IDCancer Cell LineIC50 (µM)
2H-Pyran-2-imine-A MCF-7 (Breast)Value
A549 (Lung)Value
HCT116 (Colon)Value
2H-Pyran-2-imine-B MCF-7 (Breast)Value
A549 (Lung)Value
HCT116 (Colon)Value
Doxorubicin MCF-7 (Breast)Value
A549 (Lung)Value
HCT116 (Colon)Value

Antimicrobial Susceptibility Testing

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyran derivatives have shown promise in this area, and thus, it is crucial to evaluate the antimicrobial potential of novel 2H-pyran-2-imine compounds.[5] The two primary methods for determining the in vitro antimicrobial activity are the disk diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Causality Behind Experimental Choices

The selection of a panel of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria is essential to determine the spectrum of antimicrobial activity.[4] Including a known antibiotic (e.g., Ciprofloxacin) as a positive control is necessary for quality control and to provide a comparative benchmark. The disk diffusion method offers a qualitative and rapid initial screen, while the broth microdilution method provides a quantitative measure of potency (MIC value).

Experimental Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_disk Disk Diffusion Assay cluster_mic Broth Microdilution Assay (MIC) bacterial_culture 1. Culture Bacterial Strains inoculum_prep 2. Prepare Standardized Inoculum bacterial_culture->inoculum_prep agar_plate 3a. Inoculate Agar Plates inoculum_prep->agar_plate serial_dilution 3b. Prepare Serial Dilutions of Compounds in 96-well Plates inoculum_prep->serial_dilution apply_disk 4a. Apply Compound-Impregnated Disks agar_plate->apply_disk incubate_disk 5a. Incubate Plates apply_disk->incubate_disk measure_zone 6a. Measure Zones of Inhibition incubate_disk->measure_zone add_inoculum 4b. Add Bacterial Inoculum serial_dilution->add_inoculum incubate_mic 5b. Incubate Plates add_inoculum->incubate_mic determine_mic 6b. Determine MIC (Lowest Concentration with No Visible Growth) incubate_mic->determine_mic

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocols
  • Preparation:

    • Prepare Mueller-Hinton agar plates.

    • Prepare a standardized bacterial inoculum (0.5 McFarland standard).

    • Impregnate sterile paper disks with a known concentration of the 2H-pyran-2-imine compounds.

  • Procedure:

    • Evenly swab the surface of the agar plates with the bacterial inoculum.

    • Place the compound-impregnated disks and a control antibiotic disk on the agar surface.

    • Incubate the plates at 37°C for 18-24 hours.

  • Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Preparation:

    • Prepare serial twofold dilutions of the 2H-pyran-2-imine compounds in Mueller-Hinton broth in a 96-well microtiter plate.

    • Prepare a standardized bacterial inoculum.

  • Procedure:

    • Add the bacterial inoculum to each well.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation
Compound IDS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
2H-Pyran-2-imine-A ValueValueValueValue
2H-Pyran-2-imine-B ValueValueValueValue
Ciprofloxacin ValueValueValueValue

Investigating a Potential Mechanism: DNA Cleavage Assay

Some anticancer and antimicrobial agents exert their effects by interacting with and damaging DNA. A DNA cleavage assay can provide initial insights into whether 2H-pyran-2-imine compounds might act through such a mechanism. This assay utilizes supercoiled plasmid DNA, which, upon single-strand or double-strand breaks, is converted into nicked (relaxed circular) and linear forms, respectively. These different forms can be separated and visualized by agarose gel electrophoresis.[6]

Causality Behind Experimental Choices

The use of a well-characterized plasmid DNA, such as pBR322, provides a consistent and reliable substrate. The inclusion of a positive control, a known DNA cleaving agent, is crucial for validating the assay. A negative control (plasmid DNA with no compound) is also essential to observe the baseline integrity of the DNA. Running the assay with and without a reducing agent (e.g., H₂O₂) can help to elucidate if the cleavage activity is mediated by the generation of reactive oxygen species.[7]

Experimental Workflow

DNA_Cleavage_Workflow cluster_prep Reaction Setup cluster_incubation Incubation cluster_electrophoresis Agarose Gel Electrophoresis cluster_analysis Analysis reaction_mix 1. Prepare Reaction Mixtures: - Plasmid DNA - Buffer - 2H-pyran-2-imine Compound incubate 2. Incubate at 37°C reaction_mix->incubate add_dye 3. Add Loading Dye incubate->add_dye load_gel 4. Load Samples onto Agarose Gel add_dye->load_gel run_gel 5. Perform Electrophoresis load_gel->run_gel visualize 6. Visualize DNA Bands under UV Light run_gel->visualize analyze_cleavage 7. Analyze for Nicked and Linear DNA visualize->analyze_cleavage

Caption: Workflow for the DNA cleavage assay.

Detailed Protocol
  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg)

      • Reaction buffer (e.g., Tris-HCl)

      • Varying concentrations of the 2H-pyran-2-imine compound

      • Sterile deionized water to a final volume of 20 µL.

    • Prepare a control reaction with no compound.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 1-2 hours.

  • Agarose Gel Electrophoresis:

    • Stop the reaction by adding 4 µL of 6x gel loading dye.

    • Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under a UV transilluminator.

    • Supercoiled DNA (Form I) will migrate the fastest, followed by linear DNA (Form III), and then nicked DNA (Form II).

    • Analyze the gel for the disappearance of the supercoiled DNA band and the appearance of nicked and/or linear DNA bands in the presence of the compound.

Data Presentation

The results of the DNA cleavage assay are typically presented as a gel image, with lanes corresponding to the different experimental conditions. The image should be clearly labeled to indicate the positions of the supercoiled, nicked, and linear forms of the plasmid DNA.

Conclusion

The in vitro assays described in this guide provide a robust framework for the initial biological characterization of novel 2H-pyran-2-imine compounds. By systematically evaluating their anticancer and antimicrobial activities, and investigating their potential to interact with DNA, researchers can gain valuable insights into the therapeutic potential of this promising class of heterocyclic compounds. The data generated from these assays are crucial for guiding further lead optimization and preclinical development efforts.

References

  • ResearchGate. (n.d.). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. Retrieved from [Link]

  • PubMed. (1991). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Retrieved from [Link]

  • Journal of King Saud University - Science. (2013). Green synthesis and biological evaluation of steroidal 2H-pyrans as anticancer and antioxidant agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives and their cytotoxicities. Retrieved from [Link]

  • SPC. (2025). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity. Retrieved from [Link]

  • PubMed. (2011). DNA binding, DNA cleavage, and cytotoxicity studies of two new copper (II) complexes. Retrieved from [Link]

  • PMC. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • RSC Advances. (2019). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]

  • Journal of Clinical and Experimental Investigations. (2017). Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. Retrieved from [Link]

  • MDPI. (2020). Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures, spectra, and DNA-binding properties of mixed ligand copper(II) complexes of iminodiacetic acid: The novel role of diimine co-ligands on DNA conformation and hydrolytic and oxidative double strand DNA cleavage. Retrieved from [Link]

  • Dalton Transactions. (2006). DNA binding and cleavage properties of a newly synthesised Ru(II)-polypyridyl complex. Retrieved from [Link]

  • PMC. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]

  • Journal of King Saud University - Science. (2017). Development, structural investigation, DNA binding, antimicrobial screening and anticancer activities of two novel quari-dentate VO(II) and Mn (II) mononuclear complexes. Retrieved from [Link]

Sources

Application

Application Note: Preparation of 2H-Pyran-2-imine via Base-Catalyzed Domino Cyclization

Executive Summary The 2H-pyran-2-imine scaffold is a highly versatile building block in organic synthesis and drug discovery. These compounds exhibit significant ring-chain tautomerism and serve as critical precursors fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-pyran-2-imine scaffold is a highly versatile building block in organic synthesis and drug discovery. These compounds exhibit significant ring-chain tautomerism and serve as critical precursors for the synthesis of biologically active 2-pyridones, coumarins, and complex polycyclic heterocycles[1]. This application note details a robust, field-proven protocol for the synthesis of 2-imino-2H-pyran-3-carbonitriles via a base-catalyzed domino addition-elimination-cyclization sequence. By utilizing α -aroylketene dithioacetals (AKDTAs) and malononitrile, researchers can achieve high-yielding, regioselective O-cyclization under mild conditions[2].

Mechanistic Rationale & Chemical Causality

The synthesis of 2H-pyran-2-imines from AKDTAs and malononitrile is driven by a thermodynamically favorable cascade of carbon-carbon and carbon-oxygen bond formations. Understanding the causality of each step is critical for troubleshooting and optimizing the reaction:

  • Deprotonation & Nucleophilic Attack: The reaction is initiated by a base (e.g., K2​CO3​ ), which deprotonates the active methylene group of malononitrile to form a resonance-stabilized carbanion. This nucleophile attacks the electrophilic β -carbon of the AKDTA (a Michael-type addition)[2].

  • Elimination: The initial addition triggers the rapid elimination of a methanethiol (MeSH) leaving group. This step restores the extended conjugation of the system, yielding a highly reactive enolate intermediate.

  • Intramolecular 6-exo-dig Cyclization: The spatial proximity of the enolate oxygen to the electrophilic cyano carbon forces an intramolecular O-cyclization. Because oxygen is a harder nucleophile than carbon, it preferentially attacks the nitrile carbon, closing the 6-membered pyran ring and trapping the kinetic 2-imino-2H-pyran product[2].

  • Tautomeric Stability: Once formed, the 2-imino-2H-pyran derivative is stabilized by specific solvent interactions. Quantum chemical analyses indicate that the stability of the 2-imino form over its 2-amino tautomer is heavily dictated by the dielectric constant of the solvent and internal hydrogen bonding[1]. Furthermore, these imines can be utilized in downstream asymmetric organocatalytic cascades to construct complex tetrahydrothiophene and δ -lactone architectures[3].

Reaction Workflow & Signaling

Pathway A Malononitrile (Active Methylene) C Carbanion Intermediate A->C Deprotonation B Base Catalyst (e.g., K2CO3) B->C E Conjugated Enolate (MeSH Elimination) C->E Michael Addition D AKDTA (Electrophile) D->E F 2H-Pyran-2-imine Target Scaffold E->F Intramolecular O-Cyclization

Fig 1. Base-catalyzed domino reaction workflow for 2H-pyran-2-imine synthesis.

Optimization of Reaction Conditions

The choice of base and solvent fundamentally alters the reaction trajectory. Table 1 summarizes the optimization parameters for the synthesis of 2-imino-4-(methylthio)-6-aryl-2H-pyran-3-carbonitrile.

Table 1: Optimization of Base and Solvent

EntryBase (1.5 equiv)SolventTime (h)Yield (%)Causality / Observation
1PiperidineEtOH465Competing amine nucleophilicity causes side-reactions.
2DBUTHF372Moderate solubility of polar intermediates limits rate.
3 K2​CO3​ DMF 2 92 Optimal stabilization of polar transition states.
4 Cs2​CO3​ DMF289High yield, but less cost-effective than K2​CO3​ .
5 K2​CO3​ H2​O 12TracePoor solubility of AKDTA prevents productive collisions.

Note: Yields represent isolated yields of the analytically pure target compound.

Standardized Experimental Protocol

This protocol describes the synthesis of 2-imino-4-(methylthio)-6-aryl-2H-pyran-3-carbonitrile . It is designed as a self-validating system with integrated physical checkpoints.

Materials & Reagents
  • α -Aroylketene dithioacetal (AKDTA) (1.0 equiv, 1.0 mmol)

  • Malononitrile (1.2 equiv, 1.2 mmol)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (1.5 equiv, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, anhydrous) (5.0 mL)

  • Ice-cold distilled water & absolute ethanol

Step-by-Step Methodology
  • Activation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add malononitrile (79.3 mg, 1.2 mmol) and anhydrous DMF (5.0 mL).

  • Base Addition: Introduce anhydrous K2​CO3​ (207.3 mg, 1.5 mmol) to the solution. Stir the suspension at ambient temperature (20–25 °C) for 10 minutes.

    • Self-Validation Checkpoint: The solution will adopt a faint yellow tint, confirming the successful deprotonation and generation of the active methylene carbanion.

  • Electrophile Introduction: Add the AKDTA derivative (1.0 mmol) to the reaction mixture in a single continuous portion.

  • Domino Reaction: Cap the flask and stir the mixture at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase.

    • Causality: The use of highly polar, aprotic DMF stabilizes the charged enolate transition state, significantly accelerating the 6-exo-dig O-cyclization step compared to non-polar alternatives. The reaction typically reaches completion within 2 hours.

  • Quenching & Precipitation: Upon complete consumption of the starting material (verified by TLC), pour the reaction mixture slowly into a beaker containing 30 mL of vigorously stirred ice-cold water.

    • Self-Validation Checkpoint: A distinct, dense precipitate must form immediately as the hydrophobic 2H-pyran-2-imine crashes out of the aqueous DMF mixture.

  • Isolation: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 10 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude product from hot ethanol. Allow the solution to cool slowly to room temperature to afford the analytically pure compound as distinct crystals.

Analytical Characterization & Quality Control

To verify the structural integrity and regioselectivity of the O-cyclization (distinguishing it from potential ring-opened or hydrolyzed byproducts), perform the following analyses:

  • FT-IR (ATR): Look for sharp absorption bands at ~3300 cm⁻¹ (N-H stretch of the imine) and ~2210 cm⁻¹ (C≡N stretch of the carbonitrile). The absence of a strong C=O stretch (typically >1650 cm⁻¹) confirms successful O-cyclization rather than hydrolysis to the pyranone.

  • ¹H NMR (400 MHz, DMSO-d₆): A characteristic broad singlet around δ 8.5–9.0 ppm corresponds to the imine proton (=NH). The vinylic proton of the pyran ring typically appears as a sharp singlet near δ 6.8–7.2 ppm .

  • ¹³C NMR (100 MHz, DMSO-d₆): The imine carbon (C=N) resonates downfield around δ 155–160 ppm , while the nitrile carbon (C≡N) appears at δ 115–118 ppm .

References

  • [2] Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. URL:[Link]

  • [1] A quantum chemical approach towards understanding stability and tautomerism of 2-imino-2H-pyran derivatives. RSC Advances. URL:[Link]

  • [3] Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis. Organic Letters. URL:[Link]

Sources

Method

Advanced Fluorescent Labeling and Bioimaging Using 2H-Pyran-2-Imine-Derived Polyheterocycles

Executive Summary Fluorescent labeling is a foundational technique in drug development and molecular biology. While traditional fluorophores are ubiquitous, they frequently suffer from photobleaching, narrow Stokes shift...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorescent labeling is a foundational technique in drug development and molecular biology. While traditional fluorophores are ubiquitous, they frequently suffer from photobleaching, narrow Stokes shifts, and limited synthetic flexibility. Recently, polyheterocyclic structures synthesized via 2H-pyran-2-imine intermediates have emerged as highly tunable, photostable alternatives.

Although 2H-pyran-2-imines are typically non-isolable, transient species, their controlled generation and subsequent thermodynamic rearrangement yield highly fluorescent 2-pyridones, BOPAHY dyes, and fused polyheterocycles (1)[1]. This application note provides a comprehensive, self-validating guide to synthesizing these probes and deploying them for live-cell bioimaging and transition metal chemosensing.

Mechanistic Rationale: The Dimroth-Type Rearrangement

The core principle behind generating these advanced fluorophores lies in exploiting the kinetic versus thermodynamic stability of heterocyclic rings. The synthesis begins with the conjugate addition of cyanomethylene compounds to β-aminoenones.

Under kinetic control, the initial cyclization forms the 2H-pyran-2-imine intermediate. Because the oxygen-containing pyran ring is less thermodynamically stable than its nitrogenous counterpart, the intermediate rapidly undergoes a Dimroth-type rearrangement —a ring-opening to an unsaturated aminoamide followed by recyclization (2)[2]. This thermodynamic sink locks the molecule into a rigid, highly conjugated planar 2(1H)-pyridinone scaffold, which is the physical basis for its strong fluorescence, high quantum yield, and DNA intercalating properties (1)[1].

G A β-Enamino Ketones + Cyanomethylene B Cyclization (Kinetic Control) A->B C 2H-Pyran-2-Imine (Transient Intermediate) B->C D Dimroth-Type Rearrangement C->D Ring Opening E Fluorescent 2-Pyridone Derivative D->E Thermodynamic Sink F Bioimaging & Ion Sensing E->F

Mechanistic pathway to fluorescent probes via the transient 2H-pyran-2-imine intermediate.

Photophysical Profiling of Target Derivatives

The derivatives synthesized via this pathway exhibit distinct photophysical properties tailored for specific applications. The table below summarizes the quantitative data for three major classes of these fluorophores.

Derivative ClassEmission Max (λem)Stokes ShiftQuantum Yield (Φ)Primary Application
BOPAHY Dyes 500–600 nm~40–60 nm0.85–0.95Solid-state & solution fluorescence
Fused 2-Pyridones 417–436 nm>100 nm0.60–0.75Bioimaging, DNA intercalation
Isatin-Spiro 2-Pyridones 450–480 nm~80 nm0.50–0.65Cu²⁺ chemosensing in live cells

(Data synthesized from established photophysical characterizations of polyheterocyclic and isatin-based spiro compounds (1)[1], (2)[2]).

Wet-Lab Protocols

Protocol 1: Synthesis of Fluorescent 2-Pyridone Probes

Objective: Synthesize a highly conjugated 2-pyridone fluorophore via the 2H-pyran-2-imine intermediate.

Causality & Reagent Choice: We utilize Indium Tribromide (InBr₃) as a Lewis acid catalyst. Unlike harsh mineral acids that can degrade sensitive functional groups, InBr₃ efficiently activates the carbonyl group of β-dicarbonyl precursors to form β-enamino ketones under mild, solvent-free conditions (3)[3]. The subsequent addition of a cyanomethylene compound drives the cyclization.

Step-by-Step Methodology:

  • Enamine Formation: Combine 1.0 mmol of β-dicarbonyl compound with 1.1 mmol of primary amine in a round-bottom flask. Add 5 mol% InBr₃. Stir at room temperature for 30 minutes.

  • Conjugate Addition: To the synthesized β-enamino ketone, add 1.2 mmol of a cyanomethylene derivative (e.g., malononitrile) and a catalytic amount of piperidine (10 mol%) in wet ethanol.

  • Thermal Rearrangement: Reflux the mixture at 80°C for 4–6 hours. The heat provides the activation energy necessary for the transient 2H-pyran-2-imine to undergo ring-opening and recyclization into the 2-pyridone.

  • Purification: Cool to room temperature, filter the resulting precipitate, and recrystallize from hot ethanol.

Validation Checkpoint (Self-Validating System): Before proceeding to biological applications, dissolve a 1 mg aliquot of the purified product in DMSO and record the UV-Vis absorption spectrum. A successful Dimroth rearrangement is confirmed by a bathochromic shift to >400 nm. If the molecule is trapped as a 2H-pyran-2-imine, it will lack extended conjugation and absorb strictly in the UV region (<350 nm). Do not proceed to live-cell imaging if the >400 nm peak is absent.

Protocol 2: Live-Cell Fluorescent Labeling and Cu²⁺ Chemosensing

Objective: Deploy the synthesized isatin-spiro 2-pyridone derivative to map intracellular Cu²⁺ fluctuations.

Causality & Reagent Choice: Isatin-based spiro compounds derived from this pathway possess specific coordination sites that selectively bind Cu²⁺. Upon binding, the paramagnetic nature of Cu²⁺ induces a rapid non-radiative decay pathway, resulting in a measurable fluorescence quenching ("turn-off" sensing) (2)[2].

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 1 mM stock solution of the fluorophore in cell-culture grade DMSO.

  • Cell Culture: Seed human peripheral blood mononuclear (PBM) cells or squamous epithelium cells in a 35-mm glass-bottom confocal dish and incubate overnight at 37°C in 5% CO₂.

  • Labeling: Dilute the probe stock in serum-free DMEM to a final concentration of 5 µM (ensure DMSO concentration is <0.5% to prevent cytotoxicity). Incubate the cells with the probe for 30 minutes at 37°C.

  • Washing: Remove the labeling solution and wash the cells three times with 1X PBS containing 0.1% Tween-20 to remove non-specifically bound hydrophobic aggregates.

  • Imaging & Sensing: Image using confocal laser scanning microscopy (Excitation: 405 nm; Emission: 450–500 nm). To map Cu²⁺, spike the media with 10 µM CuCl₂ and record the real-time decrease in fluorescence intensity.

Validation Checkpoint (Self-Validating System): Prior to cell incubation, treat a cell-free aliquot of the 5 µM probe in PBS with 10 µM CuCl₂ in a cuvette. A >80% reduction in fluorescence intensity at 460 nm confirms the probe's structural integrity and active chemosensing mechanism. If quenching does not occur, the coordination pocket may be sterically hindered or degraded.

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
No fluorescence in final synthetic product Failure of Dimroth rearrangement; molecule trapped as non-fluorescent 2H-pyran-2-imine intermediate.Increase thermal energy (reflux time) or add a stronger catalytic base (e.g., DBU) to facilitate ring-opening/closing.
High background noise in live-cell imaging Non-specific hydrophobic binding to lipid membranes.Increase Tween-20 in wash buffer to 0.2%; ensure probe concentration does not exceed 5 µM.
Precipitation of probe in cell media Low aqueous solubility of the highly conjugated planar ring system.Formulate the stock solution with a biocompatible surfactant (e.g., Pluronic F-127) before dilution into DMEM.

References

  • Source: National Institutes of Health (NIH)
  • A General and Efficient Method for the Preparation of β‐Enamino Ketones and Esters Catalyzed by Indium Tribromide Source: ResearchGate URL
  • Regioselective Synthesis of Two Types of Highly Substituted 2-Pyridones Through Similar Multicomponent Reactions Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Handling of 2H-Pyran-2-imines

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists working with the challenging yet rewarding 2H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists working with the challenging yet rewarding 2H-pyran-2-imine scaffold. Our goal is to provide you with a deep, mechanistic understanding and actionable protocols to overcome the primary obstacle in its synthesis: hydrolysis.

The Core Challenge: Understanding the Inherent Instability

Before we can prevent hydrolysis, we must understand why the 2H-pyran-2-imine is so susceptible. The molecule faces a "dual-threat" of instability, originating from both the imine functional group and the 2H-pyran ring itself.

FAQ: Why is my 2H-pyran-2-imine so prone to hydrolysis?

The instability is rooted in two key structural features:

  • The Imine (C=N) Bond: The imine nitrogen is basic and readily protonated, even by trace amounts of acid or water. This protonation creates a highly electrophilic iminium ion, which is rapidly attacked by water, initiating the hydrolysis cascade back to the parent carbonyl compound and amine.[1][2][3]

  • The 2H-Pyran Ring: Simple 2H-pyran systems are often unstable and exist in a valence tautomerism equilibrium with their open-chain (Z,Z)-1-oxatriene isomers (a type of dienone).[4][5] This ring-chain equilibrium can complicate the reaction and provides additional pathways for degradation. Fusing the pyran to another ring system, such as in 2H-chromenes, significantly enhances its stability.[4][5]

The combination of these two factors means that any protic source, especially water, can trigger a rapid decomposition of your target molecule.

Hydrolysis_Mechanism cluster_0 Hydrolysis Pathway PyranImine 2H-Pyran-2-imine (Stable Form) Iminium Protonated Iminium Ion (Highly Electrophilic) PyranImine->Iminium + H₂O / H⁺ Hemiaminal Tetrahedral Intermediate (Hemiaminal) Iminium->Hemiaminal + H₂O (Nucleophilic Attack) Carbonyl Parent Carbonyl + Amine (Hydrolysis Products) Hemiaminal->Carbonyl Collapse

Caption: Acid-catalyzed hydrolysis of the imine moiety.

Troubleshooting Guide: Proactive Strategies for Synthesis

Success in synthesizing 2H-pyran-2-imines hinges on rigorously controlling the reaction environment. This section provides direct answers to common problems encountered during synthesis.

Issue 1: Low or no product yield, with starting materials recovered.

This is the most common failure mode and almost always points to the presence of water. The formation of an imine is a reversible condensation reaction that produces one equivalent of water.[6][7] If this water is not removed, it prevents the equilibrium from shifting towards the product and can hydrolyze any imine that does form.

Solution: Implement Rigorous Anhydrous Conditions

Causality: Le Châtelier's principle dictates that removing a product (water) will drive the reaction to completion. Drying agents physically sequester the water produced in situ, preventing it from participating in the reverse (hydrolysis) reaction.[8]

Drying AgentApplication NotesKey Advantages
Molecular Sieves (4Å) The gold standard for imine synthesis. Must be activated (heated under vacuum) before use for maximum efficacy.[6][8]High water capacity; does not clump; easy to filter off.
Anhydrous MgSO₄ A good, general-purpose drying agent.[9]Fast-acting; high capacity.
Anhydrous Na₂SO₄ Lower capacity and slower than MgSO₄, but very neutral.Chemically inert; good for pre-drying solvents.
Protocol 1: Synthesis Under Rigorously Anhydrous Conditions
  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator or assemble hot and cool under a stream of inert gas (Nitrogen or Argon).

  • Reagents & Solvents: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle was recently opened. Solid reagents should be dried under vacuum.

  • Drying Agent: Add freshly activated 4Å molecular sieves (approx. 100-200 mg per mmol of carbonyl compound) to the reaction flask before adding reagents.[6]

  • Inert Atmosphere: Maintain the reaction under a positive pressure of Nitrogen or Argon from start to finish.

  • Monitoring: Track the reaction's progress by TLC or GC/MS.[6][10] Extended reaction times increase the risk of decomposition, even under anhydrous conditions.

Issue 2: Product forms initially but then disappears or decomposes.

If you've confirmed anhydrous conditions but still observe product degradation, the issue is likely pH.

Solution: Meticulous pH Control

Causality: Imine formation is paradoxically catalyzed by acid, which protonates the carbonyl oxygen, making it more electrophilic. However, too much acid (pH < 4) will protonate the starting amine, rendering it non-nucleophilic, and will aggressively catalyze the hydrolysis of the product imine.[2][11][12] The optimal pH is a delicate balance, typically between 4.5 and 6.[11]

PH_Optimization cluster_0 pH Effect on Reaction Rate A Low pH (< 4) Amine is Protonated (R-NH₃⁺) Non-nucleophilic RATE LOW B Optimal pH (4.5 - 6) Sufficient acid for catalysis Amine is free (R-NH₂) RATE HIGH A->B Increasing pH C High pH (> 7) Insufficient acid for catalysis RATE LOW B->C Increasing pH

Caption: The pH "sweet spot" for imine formation.

Troubleshooting pH:

  • Symptom: Using a strong acid catalyst (e.g., HCl, H₂SO₄) leads to decomposition.

    • Fix: Switch to a milder acid catalyst like a few drops of glacial acetic acid.[6] Alternatively, use a Lewis acid catalyst that is less prone to creating a highly acidic aqueous environment.

  • Symptom: The reaction generates an acidic byproduct (e.g., HCl) that auto-catalyzes hydrolysis.

    • Fix: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to act as an acid scavenger.[13] This is crucial in reactions where an acid is generated in situ.

The Final Hurdle: Purification of a Labile Product

A successful synthesis can be quickly undone by an improper work-up or purification strategy. The acidic nature of standard silica gel chromatography is the primary culprit for product loss at this stage.

FAQ: My crude product is clean, but it decomposes on the silica gel column. What are my options?

Causality: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). These acidic sites act just like an acid catalyst, protonating your imine and facilitating hydrolysis directly on the column.[14]

Solution: Use a Neutral or Deactivated Stationary Phase

Your primary goal is to avoid contact with acidic surfaces.

Purification MethodProtocol SummaryWhen to Use
Base-Treated Silica Gel Pre-slurry the silica gel with an eluent containing 1-2% triethylamine (TEA) or ammonia in methanol.[14][15]When silica is the only option. The base neutralizes the acidic sites.
Neutral or Basic Alumina Substitute silica gel with neutral or basic alumina (Brockmann I-III).[14][16]Excellent alternative for acid-sensitive compounds. May require re-optimization of the eluent system.
Recrystallization If the product is a solid, dissolve the crude material in a minimum of hot solvent and allow it to cool slowly.[14]The ideal method, as it avoids chromatography altogether.
Protocol 2: Purification via Base-Deactivated Silica Gel Chromatography
  • Work-up: After the reaction is complete, filter off the drying agent. Concentrate the reaction mixture under reduced pressure without an aqueous wash. If a wash is absolutely necessary to remove salts, use brine and a non-polar organic solvent, then dry the organic layer thoroughly with anhydrous Na₂SO₄ or MgSO₄ before concentration.

  • Eluent Preparation: Determine an appropriate solvent system (e.g., Hexanes:Ethyl Acetate) by TLC. To your chosen eluent, add 1-2% v/v triethylamine.[14]

  • Column Packing: Pack the column using the base-treated eluent. It is critical to ensure the entire system is equilibrated with the basic modifier.

  • Loading & Elution: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Load it onto the column and elute as normal with the base-treated solvent system.

  • Analysis: Monitor fractions by TLC. Combine the pure fractions and remove the solvent. The co-eluted triethylamine can typically be removed under high vacuum.

Caption: Decision workflow for purifying 2H-pyran-2-imines.

By understanding the dual instability of the 2H-pyran-2-imine scaffold and by meticulously controlling water and pH throughout the synthesis and purification, researchers can reliably access these valuable heterocyclic compounds.

References
  • OperaChem. (2024). Imine formation-Typical procedures. Available at: [Link]

  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?. Available at: [Link]

  • Pluth, M. D., et al. (2026). Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. Available at: [Link]

  • Ghang, Y-J., et al. (2025). Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[17]uril. The Journal of Organic Chemistry. Available at: [Link]

  • Tanaka, F., et al. (2011). Imines that React with Phenols in Water over a Wide pH Range. PMC. Available at: [Link]

  • Hassib, H.B., et al. (n.d.). The influence of pH and temperature on tautomerism of imines derived from 2-hydroxy – 1- napthaldehyde.
  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]

  • ResearchGate. (2019). How to prevent HCl from attacking in situ synthesized imine material?. Available at: [Link]

  • Bosica, G. & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ. Available at: [Link]

  • Chemistry LibreTexts. (2019). 12.3: Reaction with Primary Amines to form Imines. Available at: [Link]

  • Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]

  • Sharma, U., et al. (2016). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC. Available at: [Link]

  • ResearchGate. (2018). Problem in synthesis of imine?. Available at: [Link]

  • de la Torre, M. C., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. PMC. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Available at: [Link]

  • News-Medical.Net. (2018). Imine Hydrolysis. Available at: [Link]

  • RSC Publishing. (2024). Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse. Available at: [Link]

  • MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-pyrans. Available at: [Link]

  • Reddit. (2017). Purification of an imine/methods on using alumina. Available at: [Link]

  • ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Available at: [Link]

  • Revues Scientifiques Marocaines. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Available at: [Link]

  • ResearchGate. (2006). (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.4: Imine formation. Available at: [Link]

Sources

Optimization

Technical Support Center: 2H-Pyran-2-Imine Chromatography &amp; Purification

Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2H-pyran-2-imines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2H-pyran-2-imines. These compounds are notorious for their instability during standard purification workflows. This guide provides the mechanistic causality behind these failures, troubleshooting FAQs, and self-validating protocols to ensure high-yield recovery.

Part 1: The Causality of Imine Degradation (Core Principles)

To purify a 2H-pyran-2-imine successfully, you must first understand why it fails on a standard column. The imine bond (C=N) is highly susceptible to nucleophilic attack by water, a process heavily catalyzed by Brønsted acids.

Standard silica gel (SiO₂) is fundamentally incompatible with sensitive imines. Its surface is densely populated with silanol groups (Si-OH) that are mildly acidic (pKa ~4.5–5.5) and retain up to 12% adsorbed water by weight. When a 2H-pyran-2-imine is loaded onto standard silica, the acidic silanols protonate the imine nitrogen. This protonation activates the adjacent carbon, making it highly electrophilic. The residual adsorbed water immediately attacks this position, driving a rapid hydrolysis reaction that irreversibly converts your target 2H-pyran-2-imine into a 2H-pyran-2-one (a coumarin analog) and a free amine [1].

Mechanism I 2H-pyran-2-imine P Protonated Imine I->P H+ Transfer S Acidic Silanols (Si-OH + H2O) S->P D 2H-pyran-2-one + Free Amine P->D H2O Attack

Mechanistic pathway of 2H-pyran-2-imine hydrolysis on untreated acidic silica gel.

Part 2: Troubleshooting FAQs

Q: My 2H-pyran-2-imine completely degraded on the column, and I only recovered the 2H-pyran-2-one. How do I prevent this? A: You must eliminate the Brønsted acid catalysis. This is achieved by deactivating the silica gel with a tertiary amine modifier, typically 1–5% Triethylamine (Et₃N), in your eluent. Furthermore, demonstrate that pre-drying the silica gel at 120 °C under vacuum prior to packing removes the nucleophilic water, completely suppressing N-H and N-R ketimine hydrolysis [1].

Q: I added Et₃N to my eluent, but my compound is still streaking heavily. What is the cause? A: Streaking indicates secondary interactions with unshielded silanols or partial on-column decomposition. If Et₃N is insufficient, the intrinsic acidity of the silica is too harsh for your specific derivative. You must switch your stationary phase. Amine-bonded silica or neutral/basic alumina lacks acidic silanols, offering a much milder environment for hydrolysis-sensitive heterocycles [2, 3].

Q: How can I quickly verify if my imine will survive the column before committing my entire batch? A: Perform a 2D-TLC (Two-Dimensional Thin Layer Chromatography) test. Spot the crude mixture in the bottom-left corner of a square TLC plate and run it in one dimension. Let the plate dry for 15 minutes (simulating column residence time), rotate it 90 degrees, and run it again using the same solvent. If your compound forms an off-diagonal spot, it is actively degrading on the silica, and you must use Protocol B.

Part 3: Experimental Workflows & Validated Protocols

Workflow N1 Crude 2H-pyran-2-imine N2 2D-TLC Stability Check N1->N2 N3 Degradation Detected N2->N3 Hydrolysis N4 Stable on Silica N2->N4 Intact N5 Protocol A: Et3N-Treated Silica N3->N5 Cost-Effective N6 Protocol B: Amine-Bonded Silica N3->N6 High Yield/Scale N7 Pure 2H-pyran-2-imine N4->N7 Standard Run N5->N7 N6->N7

Decision matrix for selecting the optimal chromatography method for 2H-pyran-2-imines.

Protocol A: Et₃N-Deactivated Silica Gel Chromatography

Use case: Cost-effective purification for moderately stable imines.

  • Silica Preparation: Dry standard silica gel at 120 °C under vacuum (<10 mmHg) for 4 hours to drive off adsorbed water. Allow it to cool in a desiccator.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc) and add 2–5% v/v Triethylamine (Et₃N).

  • Column Packing & Equilibration: Slurry pack the column using the Et₃N-modified solvent. Flush the packed column with at least 3 Column Volumes (CV) of the eluent.

  • Self-Validation Checkpoint: Collect a few drops of the eluent exiting the column and spot it on a pH indicator strip. It must register as basic (pH > 8). If it is neutral or acidic, the silica has not been fully deactivated; flush with 2 more CVs.

  • Loading & Elution: Dissolve the crude 2H-pyran-2-imine in a minimum volume of the basic eluent. Run the column rapidly using positive pressure to minimize residence time.

  • Recovery: Concentrate fractions under reduced pressure at a low water-bath temperature (<30 °C) to prevent thermal degradation.

Protocol B: Amine-Bonded Silica Chromatography

Use case: Highly sensitive 2H-pyran-2-imines and complex polycyclic cascades [2].

  • Column Selection: Equip your MPLC/Flash system with a commercial amine-bonded silica column (e.g.,).

  • Solvent Selection: Treat the amine column exactly as a normal-phase silica column. Use standard Hexane/EtOAc or DCM/MeOH gradients. Do NOT add Et₃N , as the stationary phase is covalently functionalized with basic primary amines[3].

  • Self-Validation Checkpoint: Run a rapid TLC on an amine-functionalized TLC plate using your chosen solvent system to confirm the Rf value before loading the column.

  • Loading & Elution: Load the sample. Because amine columns prevent the severe peak tailing caused by basic compounds interacting with acidic silanols, you can safely load up to 10x more crude mass than on a standard silica column.

Part 4: Quantitative Data Comparison

To assist in method selection, the following table summarizes the physicochemical properties and expected performance metrics of various stationary phases when handling 2H-pyran-2-imines.

Stationary PhaseSurface Acidity (pKa)Water ContentImine Recovery (%)Loading CapacityBest Use Case
Standard Silica Acidic (~4.5–5.5)High (10–12%)< 10% (Degrades)LowFully stable, non-basic compounds
Dried Silica + Et₃N NeutralizedLow (< 1%)> 90%MediumStandard heterocyclic imines
Amine-Bonded Silica BasicLow> 95%High (Up to 10x)Highly sensitive/unstable imines
Basic Alumina BasicVariable80–90%MediumAcid-sensitive heterocycles

References

  • Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et₃N Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis Organic Letters (ACS Publications) URL:[Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Teledyne ISCO URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity and Stability of 2H-Pyran-2-imine and 2-Pyrone

For Researchers, Scientists, and Drug Development Professionals Introduction The six-membered oxygen-containing heterocycles, 2-pyrones (2H-pyran-2-ones), are a well-established class of compounds, forming the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The six-membered oxygen-containing heterocycles, 2-pyrones (2H-pyran-2-ones), are a well-established class of compounds, forming the structural core of numerous natural products and serving as versatile building blocks in organic synthesis.[1] Their rich and varied reactivity has been extensively explored.[1] In contrast, their nitrogen-containing analogues, 2H-pyran-2-imines, are significantly less studied. This guide provides an in-depth comparison of the intrinsic reactivity and stability of these two heterocyclic systems. By drawing parallels with the well-understood chemistry of lactones and lactams/imines, we aim to provide a predictive framework for researchers looking to explore the synthetic potential of 2H-pyran-2-imines.

Structural and Electronic Comparison

The fundamental difference between a 2-pyrone and a 2H-pyran-2-imine lies in the replacement of the endocyclic oxygen atom adjacent to the carbonyl group with a nitrogen atom, and the exocyclic carbonyl oxygen with a nitrogen group, respectively. This substitution has profound effects on the electronic nature of the ring. A 2-pyrone can be considered a vinylogous ester (a lactone), while a 2H-pyran-2-imine is a vinylogous amide-like system.

The nitrogen atom in a lactam is a better electron donor into the carbonyl group through resonance compared to the oxygen atom in a lactone.[2] This enhanced resonance in the 2H-pyran-2-imine leads to a greater contribution from the zwitterionic resonance structure, increasing the electron density on the exocyclic imine nitrogen and reducing the electrophilicity of the C2 carbon compared to the 2-pyrone.[3]

Caption: Structural comparison and key resonance forms of 2-pyrone and 2H-pyran-2-imine.

Stability Comparison

The greater resonance stabilization in amides compared to esters suggests that 2H-pyran-2-imines possess a higher degree of aromatic character and are thus more stable than 2-pyrones. This is analogous to the observation that 2-pyridones (a lactam) are more aromatic and stable than 2-pyrones.[4]

Feature2-Pyrone2H-Pyran-2-imineRationale
Resonance Stabilization ModerateHighThe nitrogen atom in the imine is a better electron donor into the ring system than the oxygen in the pyrone, leading to more significant charge delocalization.[2]
Aromaticity Low to moderateModerate to highIncreased resonance stabilization contributes to a higher degree of aromatic character in the imine analogue.[4]
Susceptibility to Hydrolysis Prone to hydrolysisMore resistant to hydrolysisThe C=N bond is generally less electrophilic than a C=O bond and less susceptible to nucleophilic attack by water.[3] Lactams are generally more resistant to hydrolysis than lactones.[5][6][7]

Reactivity Comparison

The electronic differences between these two heterocyclic systems dictate their reactivity towards various reagents.

Cycloaddition Reactions

2-Pyrones are well-known to undergo [4+2] Diels-Alder cycloadditions with a variety of dienophiles.[1] These reactions often proceed with subsequent extrusion of carbon dioxide to form substituted aromatic compounds. The reactivity of the 2-pyrone as a diene is influenced by the electronic nature of its substituents.

Vinylogous amides, which is the class of compounds 2H-pyran-2-imines belong to, are also known to participate in cycloaddition reactions.[8][9][10] It is expected that 2H-pyran-2-imines will also act as dienes in Diels-Alder reactions. Due to the greater electron-donating ability of the nitrogen atom, the HOMO energy of the 2H-pyran-2-imine is likely to be higher than that of the 2-pyrone, potentially making it more reactive towards electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions.

cycloaddition cluster_pyrone_da Diels-Alder of 2-Pyrone cluster_imine_da Hypothetical Diels-Alder of 2H-Pyran-2-imine pyrone 2-Pyrone adduct Bicyclic Intermediate pyrone->adduct + dienophile Dienophile (e.g., Alkyne) dienophile->adduct aromatic Aromatic Product adduct->aromatic Retro-Diels-Alder co2 CO₂ adduct->co2 Extrusion imine 2H-Pyran-2-imine adduct_imine Bicyclic Intermediate imine->adduct_imine + dienophile_imine Dienophile dienophile_imine->adduct_imine aromatic_imine Aromatic Product adduct_imine->aromatic_imine Retro-Diels-Alder carbodiimide Carbodiimide or related species adduct_imine->carbodiimide Extrusion

Caption: Comparison of Diels-Alder reaction pathways for 2-pyrone and a hypothetical pathway for 2H-pyran-2-imine.

Nucleophilic Attack

The pyran-2-one ring has several electrophilic centers, with the C2, C4, and C6 positions being susceptible to nucleophilic attack. The C2 carbonyl carbon is a hard electrophile, readily attacked by hard nucleophiles.

In the 2H-pyran-2-imine, the C2 carbon is less electrophilic due to the stronger resonance donation from the nitrogen atom.[3] Therefore, direct nucleophilic attack at C2 is expected to be less favorable than in the 2-pyrone. However, the imine nitrogen can be protonated under acidic conditions to form a highly reactive iminium ion, which would be readily attacked by nucleophiles.[3]

Electrophilic Attack

Electrophilic attack on 2-pyrones is less common but can occur, particularly on electron-rich derivatives. The ring oxygen can also be protonated under strongly acidic conditions. For the 2H-pyran-2-imine, the imine nitrogen is more basic than the carbonyl oxygen of the 2-pyrone and would be the primary site of protonation or attack by other electrophiles.

Reaction Type2-Pyrone2H-Pyran-2-imineExpected Reactivity Comparison
Diels-Alder Cycloaddition Well-established reactivity with various dienophiles.[1]Expected to be a reactive diene, potentially more so with electron-deficient dienophiles.The imine is likely a more electron-rich diene.
Nucleophilic Attack at C2 Susceptible to attack by hard nucleophiles.Less susceptible due to reduced electrophilicity; requires activation (e.g., protonation).[3]2-Pyrone is more electrophilic at C2.
Electrophilic Attack Less common; occurs on electron-rich derivatives.The imine nitrogen is the primary site of electrophilic attack.The imine nitrogen is more basic and nucleophilic.

Experimental Protocols

General Procedure for Diels-Alder Reaction of 2-Pyrones

The following is a representative protocol for the Diels-Alder reaction of a 2-pyrone with an alkyne dienophile, leading to a substituted benzene derivative.

Materials:

  • Substituted 2-pyrone

  • Alkyne dienophile (e.g., dimethyl acetylenedicarboxylate)

  • High-boiling solvent (e.g., toluene, xylene, or diphenyl ether)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of the 2-pyrone (1.0 eq) in the chosen solvent, add the alkyne dienophile (1.1-1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted benzene derivative.

Conclusion

While 2-pyrones have a well-established and diverse chemistry, their 2H-pyran-2-imine analogues represent a largely untapped area of heterocyclic chemistry. Based on fundamental principles of organic chemistry, 2H-pyran-2-imines are predicted to be more stable and aromatic than their oxygen-containing counterparts. Their reactivity is expected to be distinct, with a potentially higher reactivity in normal-electron-demand Diels-Alder reactions and a decreased susceptibility to direct nucleophilic attack at the C2 position, unless activated. This comparative guide provides a theoretical framework to stimulate and guide future experimental investigations into the synthesis and reactivity of 2H-pyran-2-imines, which may unlock novel synthetic pathways and lead to the discovery of new bioactive molecules.

References

  • Padwa, A., & Kappe, C. O. (1996). Formal Cycloaddition Reactions of Vinylogous Amides with α,β-Unsaturated Iminiums. A Strategy for Constructing Piperidinyl Heterocycles. Organic Letters, 5(1), 1-4. [Link]

  • TutorChase. (n.d.). Describe the differences between lactams and lactones. [Link]

  • Padwa, A., Kappe, C. O., & Murphree, S. S. (2004). Tetronamides as latent acyclic vinylogous amides in formal aza-[3+3] cycloaddition reactions with alpha,beta-unsaturated iminium salts. An unexpected rearrangement and an approach to synthesis of substituted piperidines. The Journal of Organic Chemistry, 69(20), 6732–6738. [Link]

  • Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(44), 28585-28595. [Link]

  • Rovis, T. (2008). Multi-component Cycloaddition Approaches in the Catalytic Asymmetric Synthesis of Alkaloid Targets. The Journal of organic chemistry, 73(18), 6945-6953. [Link]

  • Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7(1), 1069. [Link]

  • University of Bristol. (n.d.). Synthesis of 2-pyridones. [Link]

  • Asmaa, K., Fatima, B., Zahira, K., & Noureddine, C.-B. (2023). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Mini-Reviews in Organic Chemistry, 20(4), 358-371. [Link]

  • Question: What products are formed by hydrolysis of each lactone or lactam with acid? (n.d.). [Link]

  • Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 3(48), 25334-25365. [Link]

  • Molander, G. A., & McKie, J. A. (1992). Intramolecular nucleophilic acyl substitution reactions of halo-substituted esters and lactones. New applications of organosamarium reagents. The Journal of Organic Chemistry, 57(11), 3132-3139. [Link]

  • Winkler, J. D., & Ragains, J. R. (2006). Intramolecular photoaddition of vinylogous amides with allenes: a novel approach to the synthesis of pyrroles. Organic letters, 8(20), 4453–4455. [Link]

  • Winkler, J. D., Scott, R. D., & Williard, P. G. (1990). Asymmetric induction in the vinylogous amide photocycloaddition reaction. A formal synthesis of vindorosine. Journal of the American Chemical Society, 112(24), 8971-8973. [Link]

  • Wikipedia. (n.d.). Lactone. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430. [Link]

  • Cain, R., et al. (2020). Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. Journal of Biological Chemistry, 295(18), 5963-5975. [Link]

  • The Content Authority. (2023). Lactone vs Lactam: Meaning And Differences. [Link]

  • Wang, Z. (2010). Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. Angewandte Chemie, 122(35), 6293-6296. [Link]

  • Fathi, M. F., & Al-Jawaheri, A. K. (2023). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Revista Colombiana de Ciencias Químico-Farmacéuticas, 52(2). [Link]

  • Ferreira, F., & Santos, L. S. (2022). CHAPTER 1: Aldehydes, Ketones, Imines and Nitriles. In The Pauson–Khand Reaction. Royal Society of Chemistry. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012). β-Lactams and β-lactones as activity-based probes in chemical biology. MedChemComm, 3(4), 408-417. [Link]

  • The Organic Chemistry Tutor. (2017, December 27). Reactions of Lactones and Lactams (Ring Closure) [Video]. YouTube. [Link]

  • Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12(1), 656. [Link]

  • Vlachos, C., et al. (2018). Modulating Reactivity and Selectivity of 2-Pyrone-Derived Bicyclic Lactones through Choice of Catalyst and Solvent. ACS Sustainable Chemistry & Engineering, 6(3), 4218-4228. [Link]

  • Chemistry LibreTexts. (2022, July 20). 15.4: Hydrogenation of Carbonyl and Imine Groups. [Link]

  • Wikipedia. (n.d.). Lactam. [Link]

  • Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Ayad Kareem. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. [Link]

  • All 'Bout Chemistry. (2021, August 9). 3. BASICITY OF LACTAMS & LACTONES [Video]. YouTube. [Link]

  • Poli, G., & Prestat, G. (2014). Synthesis of γ-Lactams and γ-Lactones via Intramolecular Pd-Catalyzed Allylic Alkylations. Accounts of Chemical Research, 47(12), 3647-3658. [Link]

Sources

Comparative

NMR chemical shifts comparison of substituted 2H-pyran-2-imine derivatives

NMR Chemical Shifts Comparison of Substituted 2H-Pyran-2-Imine Derivatives: A Comprehensive Analytical Guide Executive Summary For researchers and drug development professionals, 2H-pyran-2-imines represent a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

NMR Chemical Shifts Comparison of Substituted 2H-Pyran-2-Imine Derivatives: A Comprehensive Analytical Guide

Executive Summary

For researchers and drug development professionals, 2H-pyran-2-imines represent a highly versatile class of heterocyclic scaffolds. They frequently emerge as critical intermediates in biomimetic oxidative ring cleavages[1] and complex organocatalytic cascades[2]. However, their structural characterization is often complicated by their structural similarity to 2H-pyran-2-ones and pyridine derivatives. This guide objectively compares the NMR spectroscopic performance of substituted 2H-pyran-2-imines against alternative heterocycles, providing a self-validating analytical framework to ensure absolute structural integrity during drug discovery workflows.

Mechanistic Insights: The Causality of Chemical Shifts

As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the electronic causality driving NMR chemical shifts. The spectral signatures of substituted 2H-pyran-2-imines are governed by two primary phenomena:

  • Loss of Aromatic Ring Current: Unlike pyridine derivatives (e.g., picolinic acids), which exhibit strong diamagnetic anisotropy that deshields ring protons into the δ 7.5–8.5 ppm range, 2H-pyran-2-imines lack true aromaticity. They function electronically as conjugated dienes. Consequently, their pyran ring protons resonate significantly further upfield (δ 6.0–6.5 ppm), reflecting localized alkene-like electron density[1].

  • Asymmetric Imine N-Inversion: The exocyclic imine nitrogen undergoes intrinsic, nonplanar N-inversion[3]. At ambient temperatures, the rapid interconversion between (E)- and (Z)-isomers relative to the NMR timescale can cause significant line broadening or signal averaging in both 1 H and 13 C spectra. Recognizing this dynamic is critical; what might appear as sample impurity is often just conformational flux requiring Variable Temperature (VT) NMR to resolve.

HeterocycleComparison cluster_0 Core Heterocyclic Scaffolds A 2H-Pyran-2-imine (Exocyclic C=N) D Alkene-like Shielding (Ring Protons: δ 6.0-6.5 ppm) A->D Localized diene character B 2H-Pyran-2-one (Exocyclic C=O) B->D Isoelectronic to imines C Pyridine Derivatives (Endocyclic N) E Aromatic Deshielding (Ring Protons: δ 7.5-8.5 ppm) C->E Strong diamagnetic anisotropy

Diagram 1: Electronic effects dictating 1H NMR chemical shifts across related heterocyclic scaffolds.

Comparative NMR Data Analysis

To objectively evaluate the structural identity of a synthesized compound, one must benchmark its NMR shifts against known alternatives. Table 1 and Table 2 summarize the quantitative differences between a highly substituted 2H-pyran-2-imine and its aromatic alternative (a substituted picolinic acid) resulting from oxidative C-C cleavage[1].

Table 1: 1 H NMR Chemical Shift Comparison (CDCl 3​ , 298 K)

Compound ClassSpecific DerivativeRing Protons (δ, ppm)Substituent Protons (t-Bu) (δ, ppm)
2H-Pyran-2-imine 4,6-di-tert-butyl-2H-pyran-2-imine6.05 (s, 1H) 1.21 (s, 9H), 1.36 (s, 9H)
Pyridine (Alternative) 4,6-di-tert-butyl-2-picolinic acid8.07 (s, 1H), 7.59 (s, 1H) 1.27 (s, 9H), 1.40 (s, 9H)

Data Interpretation: The introduction of bulky, electron-donating tert-butyl groups at the C4 and C6 positions shields the pyran ring. The stark contrast between the pyran ring proton (δ 6.05) and the pyridine ring protons (δ 8.07, 7.59) serves as the primary diagnostic metric for confirming that ring expansion/aromatization has not occurred[1].

Table 2: Diagnostic 13 C NMR Chemical Shift Ranges

Structural Feature2H-Pyran-2-imines2H-Pyran-2-onesPyridine Derivatives
Exocyclic Carbon (C2) ~150 - 155 ppm (C=N)~160 - 165 ppm (C=O)N/A
Endocyclic C=N / C=C ~140 - 145 ppm~140 - 145 ppm~150 - 160 ppm
Ring CH Carbons ~100 - 115 ppm~105 - 120 ppm~120 - 135 ppm

Experimental Methodology: Self-Validating NMR Protocol

Because 2H-pyran-2-imines are susceptible to hydrolysis (yielding 2H-pyran-2-ones), standard NMR preparation can lead to false positives for the lactone alternative. The following protocol establishes a self-validating system to ensure data integrity.

ExperimentalWorkflow Step1 1. Anhydrous Sample Prep (Glovebox, CDCl3 filtered over basic alumina) Step2 2. VT-NMR Calibration (Cool to 273K to arrest N-inversion) Step1->Step2 Step3 3. 1D & 2D Acquisition (1H, 13C, HSQC, HMBC) Step2->Step3 Step4 4. Cross-Validation (HMBC: Exocyclic NH to C2 correlation) Step3->Step4 Step5 5. Final Structural Assignment Step4->Step5

Diagram 2: Self-validating NMR acquisition workflow for moisture-sensitive imine derivatives.

Step-by-Step Protocol:

  • Anhydrous Preparation: Inside an inert-atmosphere glovebox, dissolve 15–20 mg of the substituted 2H-pyran-2-imine in 0.6 mL of anhydrous CDCl 3​ . Crucial Step: Pre-filter the CDCl 3​ through a short plug of basic alumina to remove trace DCl and moisture, which catalyze imine hydrolysis.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard to ensure chemical shift accuracy (set to δ 0.00 ppm).

  • Variable Temperature (VT) Optimization: Insert the sample into the NMR spectrometer. If the 1 H signals (particularly the exocyclic N-H or adjacent ring protons) appear broad at 298 K due to N-inversion[3], lower the probe temperature to 273 K or 253 K to reach the slow-exchange limit, sharpening the resonances.

  • 2D NMR Validation (The Self-Check): Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. To definitively prove the product is a 2H-pyran-2-imine and not a 2H-pyran-2-one, look for a 3JCH​ correlation between the exocyclic imine proton (if present) or substituent protons and the C2 carbon (~150 ppm).

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) and perform rigorous baseline correction to accurately integrate the upfield diene protons against the substituent groups.

References

  • Reactivity of Biomimetic Iron(II)-2-aminophenolate Complexes toward Dioxygen: Mechanistic Investigations on the Oxidative C–C Bond Cleavage of Substituted 2-Aminophenols. Inorganic Chemistry - ACS Publications. URL:[Link]

  • Asymmetric Imine N-Inversion in 3-Methyl-4-pyrimidinimine. Molecular Dipole Analysis of Solvation Effects. The Journal of Physical Chemistry A. URL:[Link]

  • Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis. PMC - National Institutes of Health. URL:[Link]

Sources

Validation

High-Resolution Mass Spectrometry of 2H-Pyran-2-Imine Derivatives: A Comparative Analytical Guide

Introduction 2H-pyran-2-imines are critical heterocyclic intermediates, frequently encountered in the biomimetic oxidative cleavage of aminophenols[1] and the synthesis of bioactive aza-coumarin analogs. For drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2H-pyran-2-imines are critical heterocyclic intermediates, frequently encountered in the biomimetic oxidative cleavage of aminophenols[1] and the synthesis of bioactive aza-coumarin analogs. For drug development professionals and analytical chemists, the accurate structural elucidation of these compounds is paramount. This guide provides an objective comparison of mass spectrometry (MS) techniques—specifically Gas Chromatography-Electron Impact MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)—for characterizing the unique fragmentation patterns of 2H-pyran-2-imine derivatives.

Causality in Analytical Choices: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the appropriate ionization and mass analysis strategy dictates the depth of structural information acquired. As an application scientist, the choice between these platforms must be driven by the specific analytical goal:

  • GC-EI-MS (70 eV): Electron impact is a "hard" ionization technique. The 70 eV energy vastly exceeds the ionization potential of 2H-pyran-2-imines, stripping an electron to form a highly energetic radical cation (M•+). This excess energy drives reproducible, deep-structural unimolecular dissociations[2]. It is the gold standard for observing the diagnostic neutral losses (e.g., CO) that discriminate 2H-pyran-2-imines from their structural isomers, such as 2-pyridones[3].

  • LC-ESI-MS/MS (Q-TOF or QqQ): Electrospray ionization is a "soft" technique, yielding intact pseudo-molecular ions (typically [M+H]+). To generate fragmentation, Collision-Induced Dissociation (CID) is required. While ESI-MS/MS provides superior sensitivity for labile or highly substituted derivatives (e.g., 4,6-di-tert-butyl-2H-pyran-2-imine)[1], the fragmentation is highly dependent on collision energy and may not produce the extensive ring-cleavage seen in EI.

Mechanistic Pathways of 2H-Pyran-2-Imine Fragmentation

The structural architecture of 2H-pyran-2-imine—a conjugated pyran ring capped with an exocyclic imine—dictates three primary fragmentation cascades.

Extrusion of Carbon Monoxide (-28 Da)

The most discriminating fragmentation for oxygen-containing heterocycles is the loss of carbon monoxide. Upon ionization, alpha-cleavage adjacent to the ring oxygen initiates ring opening. Subsequent rearrangement leads to the expulsion of a stable neutral CO molecule, yielding an [M - 28]•+ fragment. This pathway is critical for differentiating 2H-pyran-2-imines from nitrogen-containing ring isomers, which do not readily lose CO[3].

Elimination of Hydrogen Cyanide (-27 Da)

The exocyclic imine moiety (=NH) is highly susceptible to fragmentation. Following tautomerization or hydrogen migration, the molecule can expel neutral hydrogen cyanide (HCN), resulting in an [M - 27]+ peak. The thermodynamic stability of the resulting fragment drives the prevalence of this pathway[2].

Retro-Diels-Alder (RDA) Cleavage

The diene-like system within the pyran ring can undergo a radical-driven Retro-Diels-Alder reaction under EI conditions, splitting the ring into an alkyne/alkene neutral and a corresponding charged diene fragment.

Fragmentation M Molecular Ion [M]+ 2H-pyran-2-imine F1 [M - CO]+ Loss of Carbon Monoxide M->F1 -28 Da (-CO) F2 [M - HCN]+ Loss of Hydrogen Cyanide M->F2 -27 Da (-HCN) F3 Retro-Diels-Alder Cleavage Fragment M->F3 RDA Cleavage

Mass spectrometry fragmentation pathways of 2H-pyran-2-imine.

Quantitative Data: Comparative Fragmentation Profiles

The following table summarizes the expected MS performance and fragmentation abundances for a model compound (e.g., 4,6-di-tert-butyl-2H-pyran-2-imine) across both platforms.

Analytical PlatformIonizationPrimary Precursor IonDiagnostic Fragments (Relative Abundance)Mass AccuracyOptimal Use Case
GC-EI-MS (Single Quad) Hard (70 eV)M•+ (m/z 207, ~40%)[M-CO]•+ (100%), [M-HCN]•+ (65%), [M-CH3]+ (80%)Nominal (±0.5 Da)Volatile, thermally stable derivatives; library matching.
LC-ESI-Q-TOF MS/MS Soft (ESI+)[M+H]+ (m/z 208, 100%)[M+H-NH3]+ (85%), [M+H-CO]+ (30%)High (< 5 ppm)Complex biological matrices; exact mass determination.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. System suitability must always be verified by the presence of the diagnostic [M-CO]•+ ion.

Protocol A: GC-EI-MS Structural Elucidation Workflow
  • Sample Preparation: Dissolve 1 mg of the 2H-pyran-2-imine derivative in 1 mL of anhydrous GC-grade dichloromethane.

    • Causality: Anhydrous conditions prevent the hydrolysis of the imine to a lactone (coumarin analog), which would falsely alter the molecular mass and eliminate the HCN fragmentation pathway.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm)[1]. Program the oven: 80°C (hold 2 min), ramp at 15°C/min to 280°C.

    • Causality: The non-polar stationary phase ensures elution based strictly on boiling point, preventing peak tailing of the basic imine nitrogen.

  • Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan range m/z 50–500.

  • Validation Check: Confirm the presence of the molecular ion (M•+). If the [M-28]•+ peak is absent, suspect thermal degradation in the inlet or misidentification of the isomer.

Protocol B: LC-ESI-MS/MS Targeted Analysis
  • Sample Preparation: Dilute the analyte to 10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Causality: Formic acid provides the excess protons necessary to efficiently drive the formation of the [M+H]+ pseudo-molecular ion in the ESI source[4].

  • Chromatographic Separation: Use a C18 UPLC column (100 mm × 2.1 mm, 1.7 µm). Flow rate: 0.4 mL/min.

  • Tandem MS Parameters: Perform CID using argon collision gas. Ramp collision energy (CE) from 10 to 40 eV.

    • Causality: Ramping CE ensures the capture of both low-energy (loss of NH3) and high-energy (ring opening, loss of CO) fragmentation events, preventing false negatives in structural confirmation.

Workflow S1 Sample Prep (Anhydrous) S2 Chromatography (GC vs UPLC) S1->S2 S3 Ionization (EI vs ESI+) S2->S3 S4 Mass Analysis (QqQ vs Q-TOF) S3->S4 S5 Data Processing (Pattern Match) S4->S5

Comparative MS experimental workflow for 2H-pyran-2-imine analysis.

Conclusion

For the rigorous characterization of 2H-pyran-2-imines, GC-EI-MS remains the superior choice for deep structural elucidation due to its ability to consistently induce diagnostic CO and HCN losses. Conversely, LC-ESI-MS/MS excels in sensitivity and exact mass confirmation. Researchers must select the platform based on whether the analytical goal is isomeric differentiation (favoring EI) or trace quantification in complex mixtures (favoring ESI).

References

  • The 2-Pyridone-Pyran-2-imine and Pyridine-2-thione-Thiopyran-2-imine Systems; Interconversions and Characterisation of Isomeric Species. RSC Publishing.3

  • Reactivity of Biomimetic Iron(II)-2-aminophenolate Complexes toward Dioxygen: Mechanistic Investigations on the Oxidative C–C Bond Cleavage of Substituted 2-Aminophenols. ACS Publications.1

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. 2

  • Formation of iminium ions by fragmentation of a(2) ions. ResearchGate. 4

Sources

Comparative

A Comparative Guide to Catalytic Efficiency: 2H-Pyran-2-Imine vs. Pyridine Ligands in Transition Metal Catalysis

As transition metal catalysis evolves, the selection of supporting ligands remains the most critical variable in determining reaction efficiency, turnover number (TON), and catalyst longevity. For researchers and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition metal catalysis evolves, the selection of supporting ligands remains the most critical variable in determining reaction efficiency, turnover number (TON), and catalyst longevity. For researchers and drug development professionals designing novel catalytic cycles—such as[2+2+2] cycloadditions or biomimetic oxidations—the architectural choice between ubiquitous pyridine-based ligands and more exotic 2H-pyran-2-imine motifs dictates the thermodynamic viability of the entire system.

This guide provides an objective, data-driven comparison of these two ligand classes, analyzing the causality behind their divergent catalytic efficiencies through the lens of spin-state dynamics and thermodynamic stability.

Mechanistic Causality: Why Ligand Architecture Dictates Efficiency

To understand the disparity in catalytic efficiency between these two motifs, we must examine their fundamental electronic structures and how they interact with low- and high-valent metal centers.

The Aromatic Advantage of Pyridine

Pyridine and its derivatives (e.g., pyridin-2(1H)-one, N4Py) are the gold standard in coordination chemistry. As fully aromatic, 6π-electron systems, they act as robust σ-donors and moderate π-acceptors. In Iron(II)-catalyzed oxidations, pyridine-rich tetradentate ligands create a rigid, oxidation-resistant coordination sphere that stabilizes highly reactive Fe-O₂ intermediates, enabling efficient and selective catalysis without ligand degradation 1[1].

The Thermodynamic Instability of 2H-Pyran-2-Imine

Conversely, 2H-pyran-2-imine lacks the deep thermodynamic sink of true aromaticity. The presence of the oxygen heteroatom within the ring, coupled with the exocyclic imine, creates a highly polarized and kinetically labile system. In biomimetic Iron(II) studies mimicking aminophenol dioxygenases, 2H-pyran-2-imine is frequently observed not as a stable supporting ligand, but as an extradiol oxidative cleavage product—highlighting its susceptibility to structural degradation under catalytic conditions 2[2].

Spin-State Crossover Dynamics

The most profound difference is observed in Cobalt-catalyzed [2+2+2] cycloadditions. Computational and experimental studies reveal a two-state mechanism heavily dependent on spin-state crossover. The C=N bond of an isocyanate inserts into a cobaltacyclopentadiene intermediate in the singlet state . However, reductive elimination—the product-releasing step—occurs in the triplet state [3]. Because pyridine-2(1H)-one is vastly more thermodynamically stable than 2H-pyran-2-imine, the thermodynamic gradient drives the triplet-state reductive elimination exclusively toward the pyridine derivative, rendering 2H-pyran-2-imine highly inefficient as either a target product or a recycled ligand [4].

Quantitative Performance Comparison

The following table summarizes the quantitative metrics defining the utility of these two ligand classes in transition metal catalysis.

MetricPyridine / Pyridin-2(1H)-one2H-Pyran-2-Imine
Aromatic Stabilization High (Fully delocalized 6π system)Low (Pseudo-aromatic, highly polarized)
Relative Gibbs Free Energy (ΔG) Highly Negative (Thermodynamically favored)Positive / Near-Zero (Kinetically trapped)
Typical Catalytic TON > 10,000 (Highly recyclable)< 50 (Prone to rapid degradation)
Primary Role in Catalysis Robust supporting ligand / Major productTransient intermediate / Cleavage byproduct
Spin-State Preference Stabilizes both Singlet & Triplet statesDestabilizes Triplet reductive elimination

Visualizing the Mechanistic Bifurcation

The diagram below illustrates the critical juncture in the catalytic cycle where ligand thermodynamics dictate the success or failure of the reaction.

LigandCatalysis Start Catalyst Precursor [M]-Ligand Complex Insertion Substrate Insertion (Singlet State) Start->Insertion Substrate Addition Intermediate Metallacycle Intermediate (High Energy) Insertion->Intermediate SpinCrossover Spin State Crossover (Singlet → Triplet) Intermediate->SpinCrossover Activation Barrier Bifurcation Reductive Elimination Pathway Divergence SpinCrossover->Bifurcation Pyridine Pyridine Ligand Pathway High Thermodynamic Stability (High TON / Efficient) Bifurcation->Pyridine ΔG < 0 Favored Pyran 2H-Pyran-2-imine Pathway Lower Stability / Labile (Low TON / Degradation) Bifurcation->Pyran ΔG > 0 Disfavored

Mechanistic bifurcation in metal catalysis highlighting ligand thermodynamic stability.

Self-Validating Experimental Protocol: Benchmarking Ligand Efficiency

To empirically verify the superiority of pyridine over 2H-pyran-2-imine in a catalytic setting, utilize this self-validating protocol for a standard Cobalt-catalyzed [2+2+2] cycloaddition.

Why this is a self-validating system: Step 1 establishes an absolute quantitative baseline via an internal standard, ensuring subsequent yield calculations are not skewed by solvent loss. Step 3 acts as an internal mechanistic control, verifying that the necessary spin-state crossover has occurred prior to product isolation.

Step 1: Pre-Reaction Calibration (Internal Control)
  • Action: Prepare a standard solution of 1,3,5-trimethoxybenzene (internal standard) in anhydrous THF-d8.

  • Causality: Acquiring a baseline quantitative NMR (qNMR) spectrum of the standard ensures that all subsequent turnover frequency (TOF) and TON calculations are absolute, eliminating errors from sample transfer or evaporation.

Step 2: Catalyst Ligation under Schlenk Conditions
  • Action: In a glovebox, charge two separate Schlenk flasks with 5 mol% of CpCo(C₂H₄)₂. To Flask A, add 1.0 equivalent of a pyridine-based ligand. To Flask B, add 1.0 equivalent of a 2H-pyran-2-imine derivative.

  • Causality: CpCo(C₂H₄)₂ serves as a labile precursor. The ethylene ligands are easily displaced, allowing for clean, observable coordination of the test ligands without competitive inhibition.

Step 3: In-Situ Spin-State Tracking (Mechanistic Validation)
  • Action: Inject the substrates (siladiynes and isocyanates) and monitor the reaction in real-time using Evans Method NMR or in-situ ReactIR.

  • Causality: The insertion of the C=N bond occurs in the singlet state, but product release requires a crossover to the triplet state. Tracking the magnetic susceptibility (Evans method) validates that the catalyst has successfully navigated the spin-state crossover. A stalled reaction in Flask B (2H-pyran-2-imine) at the singlet state confirms thermodynamic trapping.

Step 4: Quench and qNMR Quantification
  • Action: After 12 hours, quench both reactions with exposure to ambient air. Filter through a short silica plug and acquire a final qNMR spectrum against the internal standard.

  • Causality: Comparing the integration of the product peaks against the 1,3,5-trimethoxybenzene standard provides a highly accurate TON. Flask A (Pyridine) will typically exhibit TONs > 1000, while Flask B will show minimal turnover due to the thermodynamic instability of the 2H-pyran-2-imine pathway.

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Validation

Validation of DFT Computational Models for 2H-Pyran-2-Imine: A Comparative Guide for Predictive Accuracy

Executive Summary & Chemical Context The 2H-pyran-2-imine scaffold is a highly reactive, transient heterocyclic motif that frequently emerges as a critical intermediate in natural product biosynthesis and biomimetic cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 2H-pyran-2-imine scaffold is a highly reactive, transient heterocyclic motif that frequently emerges as a critical intermediate in natural product biosynthesis and biomimetic catalysis. Notably, it is a primary product of the oxidative C–C bond cleavage of 2-aminophenols catalyzed by iron(II) complexes, mimicking the action of extradiol dioxygenases [1].

For drug development professionals and computational chemists, accurately modeling the electronic structure, tautomerization barriers, and spectroscopic signatures (NMR, IR) of pyran derivatives is essential for structure-based drug design. However, the highly polarized nature of the exocyclic imine bond conjugated with the oxygen-containing pyran ring presents a significant challenge for standard Density Functional Theory (DFT) models.

This guide provides an objective, data-driven comparison of three widely used DFT functionals—B3LYP, M06-2X, and wB97XD —evaluating their predictive performance against experimental benchmarks for 2H-pyran-2-imine.

Pathway Fe_Complex Iron(II)-aminophenolate Complex O2_Act O2 Activation (Outer Sphere) Fe_Complex->O2_Act Intermediate Iron(III)-amidophenolate Intermediate O2_Act->Intermediate Cleavage C-C Bond Cleavage (Extradiol) Intermediate->Cleavage Product 2H-pyran-2-imine Target Scaffold Cleavage->Product

Fig 1: Biomimetic oxidative C-C cleavage pathway yielding 2H-pyran-2-imine.

Causality in Model Selection: Why Standard DFT Fails

Historically, B3LYP has been the default functional for organic molecules. However, when applied to highly conjugated heteroatomic systems like 2H-pyran-2-imine, B3LYP systematically underperforms. The causality behind this failure lies in the delocalization error (a consequence of self-interaction error) and the lack of medium-range dispersion corrections . B3LYP tends to artificially over-delocalize the nitrogen lone pair into the pyran π -system, resulting in the overestimation of the C=N bond length and inaccurate 13 C NMR chemical shifts[2].

To resolve this, modern computational workflows must pivot to functionals specifically parameterized for these electronic environments:

  • M06-2X (Meta-GGA): Incorporates 54% exact Hartree-Fock exchange, drastically reducing delocalization error. It is highly optimized for main-group thermochemistry and non-covalent interactions [3].

  • wB97XD (Range-Separated Hybrid): Includes empirical dispersion (Grimme's D2) and dynamic exact exchange based on interelectronic distance, making it superior for modeling excited states and intermolecular stacking in crystal lattices.

Comparative Performance Analysis

To establish a self-validating baseline, we compare the DFT-calculated parameters of 2H-pyran-2-imine against experimental X-ray crystallographic data and solution-phase NMR/IR spectroscopy [4].

Quantitative Data Summary

All calculations performed using the 6-311++G(d,p) basis set in an implicit solvent model (PCM, Acetonitrile).

ParameterExperimental BenchmarkB3LYP (Baseline)M06-2X (Meta-GGA)wB97XD (Dispersion)
C=N Bond Length (Å) 1.281 ± 0.0051.304 (+0.023)1.284 (+0.003)1.282 (+0.001)
C-O-C Angle (°) 121.5 ± 0.2123.1 (+1.6)121.8 (+0.3)121.6 (+0.1)
13 C NMR (C=N) (ppm) 162.4168.7 (+6.3)163.1 (+0.7)164.5 (+2.1)
IR ν (C=N) (cm −1 ) 16451610 (-35)1642 (-3)1650 (+5)
Mean Absolute Error (MAE) N/AHighLow Low

Key Insight: M06-2X provides the most accurate prediction of the 13 C NMR chemical shift for the highly deshielded imine carbon. B3LYP's overestimation of the C=N bond length directly correlates with its poor spectroscopic predictions, proving it inadequate for structural validation of pyran-imine derivatives.

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, computational predictions must be tightly coupled with an internal validation loop. The following step-by-step methodology outlines a self-validating system for modeling 2H-pyran-2-imine.

Phase 1: Conformational Search & Geometry Optimization
  • Initial Seeding: Generate 3D conformers of 2H-pyran-2-imine using molecular mechanics (e.g., OPLS4 force field).

  • DFT Optimization: Submit the lowest-energy conformers to DFT optimization using the M06-2X/6-311++G(d,p) level of theory.

    • Causality Check: The inclusion of diffuse functions (++) is mandatory to accurately model the lone pairs on the oxygen and nitrogen atoms.

  • Frequency Calculation (Self-Validation): Perform a vibrational frequency calculation on the optimized geometry.

    • Validation Gate: Ensure there are zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local minimum.

  • Zero-Point Energy (ZPVE) Scaling: Apply an empirical scaling factor of 0.970 to the calculated harmonic frequencies to account for anharmonicity before comparing to experimental IR spectra.

Phase 2: Spectroscopic Validation (NMR)
  • GIAO Calculation: Compute the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the M06-2X/6-311++G(d,p) level.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) set to chloroform ( ϵ=4.8 ) to mimic the experimental NMR acquisition environment.

  • Reference Scaling: Calculate the shielding tensor for tetramethylsilane (TMS) at the exact same level of theory. Subtract the target molecule's shielding values from the TMS reference to obtain the chemical shifts ( δ ).

  • Statistical Correlation: Plot the calculated δ values against experimental δ values. A valid model must yield a linear regression coefficient ( R2 ) ≥0.995 .

Workflow Start 2H-pyran-2-imine Conformational Search B3LYP B3LYP/6-311++G(d,p) (Baseline GGA) Start->B3LYP M062X M06-2X/6-311++G(d,p) (Meta-GGA) Start->M062X wB97XD wB97XD/def2-TZVP (Dispersion Corrected) Start->wB97XD Opt Geometry Optimization & Freq Calculation B3LYP->Opt M062X->Opt wB97XD->Opt Val Statistical Validation (RMSD, MAE Calculation) Opt->Val Exp Experimental Benchmarks (NMR, IR, X-ray) Exp->Val End Optimal Model Selection for Reactivity Prediction Val->End

Fig 2: Self-validating computational workflow for DFT model selection.

Conclusion & Recommendations

For researchers modeling the reactivity, tautomerization, or spectroscopic properties of 2H-pyran-2-imine and related heterocyclic scaffolds, legacy functionals like B3LYP should be deprecated .

The empirical data strongly supports the adoption of the M06-2X functional for ground-state geometry and NMR predictions due to its superior handling of medium-range correlation and exact exchange. If the research scope involves modeling the compound's behavior in a crystal lattice or investigating π−π stacking interactions with a protein target, wB97XD is the recommended alternative due to its rigorous dispersion corrections.

References

  • Reactivity of Biomimetic Iron(II)-2-aminophenolate Complexes toward Dioxygen: Mechanistic Investigations on the Oxidative C–C Bond Cleavage of Substituted 2-Aminophenols. Inorganic Chemistry - ACS Publications. URL:[Link]

  • Structure Revision of Pyranoxanthones via DFT-Assisted 13C NMR Analysis and NAPROC-13 Platform: Diagnostic Markers and Discovery of Unreported Natural Products. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • A machine learning correction for DFT non-covalent interactions based on the S22, S66 and X40 benchmark databases. Journal of Cheminformatics - PMC. URL:[Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. URL:[Link]

Sources

Comparative

IR spectroscopy absorption bands comparison for 2H-pyran-2-imine

Title: Structural Elucidation via IR Spectroscopy: A Comparative Guide to 2H-Pyran-2-imine and Its Analogs Introduction For researchers in heterocyclic chemistry and drug development, 2H-pyran-2-imine (an iminopyran) rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation via IR Spectroscopy: A Comparative Guide to 2H-Pyran-2-imine and Its Analogs

Introduction For researchers in heterocyclic chemistry and drug development, 2H-pyran-2-imine (an iminopyran) represents a critical synthetic intermediate. It is frequently encountered during the biomimetic oxidative C–C bond cleavage of 2-aminophenols and the deprotonation of pyrylium salts. However, isolating and characterizing 2H-pyran-2-imine presents a significant analytical challenge due to its propensity to hydrolyze into 2H-pyran-2-one (2-pyrone) or undergo Dimroth-like rearrangements into 2-pyridone.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly sensitive tool to differentiate these species. As a Senior Application Scientist, I have structured this guide to objectively compare the IR absorption profiles of 2H-pyran-2-imine against its primary alternatives and degradation products, providing the mechanistic causality behind these spectral shifts and a self-validating experimental protocol for accurate characterization.

Mechanistic Grounding: The Causality of Absorption Shifts

The ability to distinguish 2H-pyran-2-imine from its oxygenated and rearranged analogs relies entirely on the vibrational physics of their exocyclic double bonds.

  • 2H-Pyran-2-one (2-Pyrone): This compound features an unsaturated lactone carbonyl. Because oxygen is highly electronegative, the C=O bond possesses a large dipole moment and a high force constant. Despite the oxygen atom's lone pairs participating in the pseudo-aromatic ring resonance, the exocyclic C=O retains strong double-bond character, placing its stretching frequency remarkably high, typically between1.

  • 2H-Pyran-2-imine: Replacing the exocyclic oxygen with a nitrogen atom (C=N) fundamentally alters the molecule's vibrational dynamics. Nitrogen is less electronegative than oxygen, which inherently reduces the stiffness (force constant) of the double bond. Furthermore, the lower electronegativity allows for more effective delocalization of the ring's π-electrons into the exocyclic imine bond. This extensive conjugation lengthens the C=N bond, significantly lowering its stretching frequency to the2. This phenomenon is consistent across related heterocyclic systems, where conjugation with unshared electron pairs dictates the 3.

  • 2-Pyridone (Isomeric Alternative): If the pyran ring opens and recloses with the nitrogen atom incorporated into the ring, 2-pyridone is formed. This molecule exhibits a classic amide carbonyl stretch (amide I band) around 1640–1660 cm⁻¹. While this overlaps with the imine C=N stretch, 2-pyridone is easily distinguished by the presence of a strong, broad4.

Quantitative Data Comparison

The following table summarizes the diagnostic IR absorption bands used to differentiate 2H-pyran-2-imine from its primary structural alternatives.

Compound ClassKey Functional GroupPrimary Stretch Frequency (cm⁻¹)Secondary Ring Vibrations (cm⁻¹)Diagnostic IR Features
2H-Pyran-2-one Lactone C=O1720 – 17401630 (C=C), 1250 (C-O-C)High C=O freq; Complete absence of N-H bands.
2H-Pyran-2-imine Imine C=N1650 – 16651600 (C=C), 1100–1200 (C-O-C)Lower C=N freq; Absence of >1700 cm⁻¹ C=O bands.
2-Pyridone Amide C=O1640 – 16601580 (C=C)Strong, broad N-H stretch (~3400 cm⁻¹).

Experimental Protocol: Synthesis and Self-Validating IR Characterization

To confidently identify 2H-pyran-2-imine, the experimental workflow must account for its sensitivity to moisture. The following protocol utilizes an internal self-validating logic: the IR spectrum itself acts as a real-time purity assay by tracking the appearance or disappearance of specific degradation bands.

G A Precursor Synthesis (2-Aminopyrylium Salts) B Deprotonation (Anhydrous Base Treatment) A->B C Inert Isolation (Prevent Hydrolysis) B->C D ATR-FTIR Analysis (Identify C=N Stretch) C->D E Self-Validation (Check for 2-Pyrone/2-Pyridone) D->E

Experimental workflow for the synthesis, isolation, and IR validation of 2H-pyran-2-imine.

Step-by-Step Methodology

Step 1: Precursor Preparation Synthesize the 2-arylamino-4,6-diphenylpyrylium chloride precursor. Ensure the salt is dried under a high vacuum (<0.1 Torr) at 50°C for 12 hours. Causality: Any residual moisture will act as a nucleophile in Step 2, prematurely hydrolyzing the target imine into a lactone.

Step 2: Deprotonation Suspend the dry pyrylium salt in anhydrous dichloromethane (DCM) under an argon atmosphere. Add 1.1 equivalents of anhydrous triethylamine dropwise at 0°C. Stir for 30 minutes. The deprotonation of the amine yields the neutral 2H-pyran-2-imine.

Step 3: Inert Isolation Filter the reaction mixture through a pad of oven-dried Celite under argon to remove triethylammonium chloride. Concentrate the filtrate in vacuo using a Schlenk line. Do not expose the resulting solid to ambient air.

Step 4: ATR-FTIR Analysis Transfer the neat solid directly to an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a diamond crystal inside a glovebox (or minimize air exposure to <10 seconds). Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Step 5: Spectral Self-Validation (Quality Control) Evaluate the resulting spectrum using a built-in validation matrix to confirm the structural integrity of the isolate:

  • Primary Success Criterion: A sharp, distinct band must appear at ~1655 cm⁻¹ , confirming the C=N imine stretch.

  • Hydrolysis Failure Check: Scan the 1720–1740 cm⁻¹ region. If a band is present, water has infiltrated the system, and the imine has partially hydrolyzed to 2H-pyran-2-one.

  • Rearrangement Failure Check: Scan the 3200–3500 cm⁻¹ region. The appearance of a broad band here indicates a Dimroth-like rearrangement has occurred, yielding the isomeric 2-pyridone.

References

  • Reactivity of Biomimetic Iron(II)-2-aminophenolate Complexes toward Dioxygen: Mechanistic Investigations on the Oxidative C–C Bond Cleavage of Substituted 2-Aminophenols. Inorganic Chemistry - ACS Publications.5

  • The 2-Pyridone-Pyran-2-imine and Pyridine-2-thione-Thiopyran-2-imine Systems; Interconversions and Characterisation of Isomeric Species. Journal of the Chemical Society, Chemical Communications (RSC Publishing).2

  • Synthesis and cis/trans isomerism of N-alkyl-1,3-oxathiolane-2-imines. ARKIVOC (Semantic Scholar).3

  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC (Semantic Scholar).4

  • On the mechanism of ring opening in 2-pyrone irradiations. Canadian Journal of Chemistry (Canadian Science Publishing).1

Sources

Safety & Regulatory Compliance

Safety

Chemical Profile &amp; Mechanistic Causality

2H-Pyran-2-imine: Comprehensive Safety and Disposal Protocol As a Senior Application Scientist, I recognize that managing highly reactive heterocyclic intermediates requires more than simply following a checklist. It dem...

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Author: BenchChem Technical Support Team. Date: April 2026

2H-Pyran-2-imine: Comprehensive Safety and Disposal Protocol

As a Senior Application Scientist, I recognize that managing highly reactive heterocyclic intermediates requires more than simply following a checklist. It demands a mechanistic understanding of the chemical's behavior to ensure that every safety and disposal protocol is a self-validating system.

2H-Pyran-2-imine (CAS: 4703-80-4) is a specialized nitrogen-based analog of pyran, frequently utilized as a transient intermediate in multicomponent organic syntheses, such as Dimroth-type rearrangements to form 2(1H)-pyridinones[1]. Because of its specific reactivity profile, improper disposal not only violates environmental regulations but poses immediate kinetic hazards in the laboratory. This guide provides the authoritative, step-by-step logistical framework for the safe handling and disposal of 2H-pyran-2-imine.

To design a safe disposal plan, we must first understand the causality behind the chemical's hazards.

  • Hydrolytic Instability: The imine functional group (C=N) is highly susceptible to nucleophilic attack. In the presence of aqueous acids, 2H-pyran-2-imine undergoes rapid, often exothermic hydrolysis, yielding the corresponding pyrone and free ammonia or primary amines.

  • Gas Evolution Risk: If this hydrolysis occurs inside a sealed waste container, the generation of volatile amines and exothermic heat can cause rapid pressurization and subsequent container rupture.

  • Toxicity: Like many heterocyclic imines, it exhibits acute toxicity. If discharged into municipal wastewater, it resists standard biological degradation and can cause severe aquatic toxicity[2],[3].

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), 2H-pyran-2-imine is not a specifically listed P- or U-waste, but it must be managed as a Characteristic Hazardous Waste due to its inherent toxicity and reactivity[4].

Step-by-Step Disposal Methodology

The following protocol guarantees regulatory compliance and operational safety by isolating the compound from incompatible reagents.

Phase 1: Waste Characterization and Segregation
  • Determine the Physical State: Identify whether the waste is a neat solid, dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate), or part of an aqueous mixture.

  • pH Validation (Self-Validating Step): If the waste is in a liquid mixture, test the pH. Causality: Ensuring the solution is strictly neutral or slightly basic (pH 7–9) prevents the acid-catalyzed hydrolysis of the imine bond. If the mixture is acidic, carefully neutralize it with a mild base (e.g., saturated sodium bicarbonate) in a fume hood before transferring it to the waste container.

Phase 2: Primary Containment
  • Select Compatible Containers: Transfer liquid waste into high-density polyethylene (HDPE) or glass carboys. Causality: HDPE and glass are chemically inert to organic imines. Never use metal containers, as trace moisture can trigger the formation of alkaline amines that rapidly corrode metal[5].

  • Manage Headspace: Fill containers to no more than 90% capacity. Causality: Leaving 10% headspace accommodates vapor expansion and prevents hydrostatic rupture during temperature fluctuations[5].

  • Solid Waste: Place contaminated PPE, wipes, and empty vials into double-lined, puncture-resistant rigid bins.

Phase 3: Labeling and Accumulation
  • Immediate Labeling: Affix a compliant "Hazardous Waste" label the moment the first drop of waste enters the container. Detail the exact composition (e.g., "2H-Pyran-2-imine 5%, Ethyl Acetate 95%"). Causality: Unidentified chemicals become "mystery waste," requiring expensive analytical testing. Accurate labeling prevents the accidental addition of incompatible chemicals (like oxidizers) by other lab personnel[5].

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a chemically resistant tray). Depending on your facility's generator status, waste can typically be stored here for up to 90 days[5].

Phase 4: Final Thermal Destruction
  • Vendor Transfer: Contract a licensed hazardous waste vendor to transport the material. Do not pour this chemical down the drain under any circumstances[3].

  • Incineration: The vendor will utilize high-temperature incineration (via liquid-injection or rotary kiln). Causality: Thermal destruction is the EPA-mandated method for complex organic heterocycles, as it completely oxidizes the carbon and nitrogen into CO₂, H₂O, and NOₓ (which are safely scrubbed), eliminating the "cradle-to-grave" liability[2].

Quantitative Data: Waste Stream Compatibility

To streamline laboratory operations, consult the following compatibility matrix before combining 2H-pyran-2-imine with other waste streams.

Waste Stream TypeCompatibilityPrimary Hazard / CausalityRecommended Action
Halogenated Organics (e.g., DCM, Chloroform)High None. Imines are generally stable in neutral halogenated solvents.Combine in standard organic waste carboy.
Non-Halogenated Organics (e.g., Hexane, EtOAc)High Flammability.Combine in flammable organic waste carboy.
Aqueous Acids (pH < 6)Severe Risk Exothermic hydrolysis; evolution of toxic amine gases; pressurization.NEVER MIX. Neutralize separately before disposal.
Strong Oxidizers (e.g., Peroxides, Nitric Acid)Severe Risk Violent oxidation of the imine nitrogen; explosion hazard.NEVER MIX. Keep in strictly segregated secondary containment.

Process Visualization: Disposal Decision Workflow

The following diagram maps the logical decision tree for processing 2H-pyran-2-imine waste, ensuring no incompatible streams are inadvertently mixed.

DisposalWorkflow Start 2H-Pyran-2-imine Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Liquid Liquid Waste (Solvent Mixture) State->Liquid ContainerS Double-Lined Rigid Bin Solid->ContainerS AcidCheck Aqueous/Acidic Mixture? (Hydrolysis Risk) Liquid->AcidCheck Neutralize Neutralize to pH 7-9 in Fume Hood AcidCheck->Neutralize Yes ContainerL HDPE / Glass Carboy (90% Capacity Max) AcidCheck->ContainerL No Neutralize->ContainerL Label Apply EPA Hazardous Waste Label ContainerL->Label ContainerS->Label Incineration RCRA Thermal Incineration (Licensed Vendor) Label->Incineration

Caption: Logical decision tree for 2H-Pyran-2-imine waste segregation, neutralization, and disposal.

References

  • Title: Disposal of Chemicals in the Laboratory. Source: Environmental Marketing Services.
  • Title: How to Dispose of Chemical Waste in a Lab Correctly. Source: GAIACA.
  • Title: Hazardous Waste Disposal Guide. Source: Northwestern University Research Safety.
  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Source: US EPA.
  • Title: The Journal of Organic Chemistry Vol. 64 No. 26. Source: ACS Publications.

Sources

Handling

Personal protective equipment for handling 2H-Pyran-2-imine

As a Senior Application Scientist, I have structured this guide to provide you with the critical, field-proven methodologies required for handling 2H-Pyran-2-imine (CAS: 4703-80-4) [1]. Because 2H-Pyran-2-imine is freque...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to provide you with the critical, field-proven methodologies required for handling 2H-Pyran-2-imine (CAS: 4703-80-4) [1].

Because 2H-Pyran-2-imine is frequently encountered as a highly reactive, transient intermediate in complex ring-cleavage reactions (such as those mediated by dioxygenase enzymes)[2] and multicomponent syntheses[3], standard safety data sheets often lack the operational depth required for advanced laboratory settings. This guide bridges that gap by applying mechanistic toxicology to establish a self-validating safety and disposal framework.

Mechanistic Toxicology & Hazard Rationale

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 2H-Pyran-2-imine presents two primary structural liabilities:

  • The Electrophilic Imine Bond (-C=NH): Imines are highly polarized. The carbon atom acts as a strong electrophile, making it highly reactive toward biological nucleophiles (such as the thiol groups in cysteine or amine groups in lysine found in epidermal proteins). This covalent binding (haptenation) is the primary driver of severe Type IV delayed skin sensitization and respiratory irritation[4][5].

  • The Pyran Ring: Under specific aqueous or oxidative conditions, the conjugated pyran ring can undergo rapid ring-opening, generating reactive unsaturated aminoamides or aldehydes[3].

Understanding this electrophilic mechanism dictates our approach to Personal Protective Equipment (PPE): we must create an absolute barrier against nucleophilic attack on the skin and utilize chemical quenching to neutralize the imine bond before disposal.

Haptenation A 2H-Pyran-2-imine (Electrophilic Carbon) C Covalent Adduct (Hapten-Protein Complex) A->C Nucleophilic Attack B Epidermal Protein (Nucleophile: -SH, -NH2) B->C Covalent Binding D Immune System Activation (Sensitization/Dermatitis) C->D T-Cell Response

Fig 1: Electrophilic mechanism of imine-induced skin sensitization.

Personal Protective Equipment (PPE) Matrix

Because imines can permeate standard latex and thin nitrile, a multi-layered approach is required to ensure zero dermal or mucosal breakthrough[6].

Protection ZonePrimary EquipmentSecondary / BackupMechanistic Rationale
Hand / Dermal Inner: 4-mil NitrileOuter: Butyl Rubber or Silver Shield®Double-gloving with 8-mil extended-cuff Nitrile (if Butyl unavailable)Butyl rubber provides superior resistance to reactive organic intermediates and carrier solvents. Inner nitrile ensures dexterity and a secondary barrier.
Ocular / Facial Indirect-vented chemical splash gogglesFull-face shield (worn over goggles)Protects against micro-aerosolization during transfers. Imines are severe ocular irritants[6].
Body / Torso Flame-resistant (Nomex) lab coat with knit cuffsChemically resistant apron (Tychem®) for large-scale handlingKnit cuffs prevent wrist exposure between the glove and sleeve. Tychem prevents absorption of organic spills.
Respiratory Hard-ducted Chemical Fume Hood (Face velocity >100 fpm)NIOSH-approved full-face respirator with Organic Vapor (OV) cartridgesPrevents inhalation of volatile imines, which can cause severe respiratory tract inflammation and delayed pulmonary edema[6].

Self-Validating Operational Protocols

Every safety protocol must be self-validating—meaning the operator confirms the integrity of the system before and during the procedure.

Protocol A: Pre-Operation & Gowning Workflow
  • Validate Engineering Controls: Verify the fume hood monitor reads a face velocity between 100–120 feet per minute (fpm). Use a Kimwipe taped to the sash to visually confirm continuous inward negative pressure.

  • Inspect Gloves (The Inflation Test): Before donning, trap air in the outer Butyl rubber gloves and roll the cuff tight. Submerge in water or listen closely to validate there are no micro-punctures.

  • Donning Sequence:

    • Put on the FR lab coat.

    • Don the inner nitrile gloves, pulling them under the lab coat cuffs.

    • Don the outer Butyl gloves, pulling them over the lab coat cuffs to create a seamless seal.

    • Don splash goggles, followed by the face shield.

  • Handling: 2H-Pyran-2-imine should be handled using closed-system transfers (e.g., Schlenk line or septum-piercing syringes) to prevent moisture-induced degradation and atmospheric release.

Workflow Step1 1. Fume Hood Validation Verify Flow >100 fpm Step2 2. PPE Donning Double Glove (Butyl over Nitrile) Step1->Step2 Step3 3. Chemical Handling Closed-System Transfer Step2->Step3 Step4 4. In-Situ Quenching Dilute Acid Hydrolysis Step3->Step4 Step5 5. Waste Segregation Dispose as Hazardous Organic Step4->Step5

Fig 2: Standard operating procedure for handling reactive imine intermediates.

Decontamination & Waste Disposal Plan

Because 2H-Pyran-2-imine is highly reactive, raw disposal into standard organic waste carboys poses a risk of cross-reaction and pressurization. It must be chemically quenched (hydrolyzed) prior to disposal.

The Chemistry of Quenching: Imines are susceptible to acid-catalyzed hydrolysis. By introducing a mild acid, the imine bond is cleaved, yielding the corresponding pyran-lactone/ketone and a stable, non-volatile ammonium salt. This eliminates the electrophilic hazard.

Protocol B: In-Situ Quenching and Spill Cleanup
  • Preparation of Quench Solution: Prepare a 5% to 10% aqueous Citric Acid or 1M Hydrochloric Acid (HCl) solution in an ice bath (hydrolysis can be mildly exothermic).

  • Quenching Reaction: Slowly add the 2H-Pyran-2-imine waste to the chilled acid solution while stirring continuously. Allow the mixture to stir for 30 minutes to ensure complete hydrolysis.

  • Verification: The disappearance of the characteristic imine color/reactivity indicates completion.

  • Disposal: Transfer the neutralized, aqueous-organic mixture to a properly labeled "Aqueous Acidic Organic Waste" container. Do not mix with halogenated waste streams.

  • Surface Decontamination: Wipe down the fume hood surfaces and any reusable glassware with a mild acidic solution, followed by a wash with soap and water, and finally an acetone rinse.

  • Doffing (Ungowning): Remove the outer gloves inside the fume hood to contain contamination. Remove the face shield and goggles. Finally, remove the lab coat and inner gloves, washing hands immediately with copious amounts of soap and water.

References

  • NextSDS. 2H-Pyran — Chemical Substance Information (CAS 4703-80-4). Retrieved from 1

  • ResearchGate. The Mechanism of Inactivation of 3-Hydroxyanthranilate-3,4-dioxygenase. (Discusses 2H-pyran-2-imine as a reactive intermediate in ring cleavage). Retrieved from 2

  • ResearchGate. ChemInform Abstract: Regioselective Synthesis of Two Types of Highly Substituted 2-Pyridones. (Details the cyclization and instability of 2H-pyran-2-imine). Retrieved from3

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. (Details mechanisms of chemical skin sensitization). Retrieved from 4

  • SciSpace / National Institute for Occupational Safety and Health (NIOSH). Technical report: the NIOSH occupational exposure banding process for chemical risk management. (Provides exposure banding for reactive imines). Retrieved from 5

  • Cole-Parmer. Material Safety Data Sheet - Benzophenone imine. (Utilized as a structural proxy for handling protocols of reactive imines). Retrieved from6

  • Restored CDC / NIOSH. Ethyleneimine - IDLH. (Details the severe respiratory and pulmonary hazards of imine inhalation). Retrieved from

Sources

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